Product packaging for 20α-Hydroxy Cholesterol-d7(Cat. No.:CAS No. 83199-47-7)

20α-Hydroxy Cholesterol-d7

Katalognummer: B027314
CAS-Nummer: 83199-47-7
Molekulargewicht: 393.7 g/mol
InChI-Schlüssel: HVYWMOMLDIMFJA-IFAPJKRJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Cholesterol_d7 is a cholestanoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B027314 20α-Hydroxy Cholesterol-d7 CAS No. 83199-47-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-IFAPJKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415625
Record name Cholesterol-25,26,26,26,27,27,27-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83199-47-7
Record name Cholesterol-25,26,26,26,27,27,27-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 20α-Hydroxy Cholesterol-d7, a crucial molecule for research in steroid metabolism and signaling pathways. This document details a plausible synthetic route, presents key data in a structured format, and illustrates relevant biological and chemical processes through detailed diagrams.

Introduction

20α-hydroxycholesterol is an important oxysterol and a metabolite of cholesterol.[1][2] It plays a significant role in various biological processes, notably as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog signaling pathway.[3][4] The deuterated isotopologue, this compound, is an invaluable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification and as a tracer to elucidate metabolic pathways.[5] The seven deuterium (B1214612) atoms provide a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound.

Chemical Properties and Structure

20α-Hydroxy Cholesterol is a cholestane (B1235564) derivative with a hydroxyl group at the 20α position. Its chemical structure and properties are well-characterized.

PropertyValue
Chemical Formula C27H46O2
Molecular Weight 402.65 g/mol [2][4]
CAS Number 516-72-3[1][4][6]
Synonyms (20S)-20-Hydroxycholesterol, Cholest-5-ene-3β,20α-diol[1]

For the deuterated analogue, this compound:

PropertyValue
Chemical Formula C27H39D7O2[7][8]
Molecular Weight 409.70 g/mol [7]

Proposed Synthesis of this compound

While the exact commercial synthesis protocols are proprietary, a chemically sound and plausible multi-step synthesis can be proposed based on established stereoselective reactions and isotopic labeling methods. The following protocol outlines a logical pathway starting from a readily available cholesterol derivative.

Experimental Workflow

The overall synthetic strategy involves three main stages:

  • Side-Chain Deuteration: Introduction of seven deuterium atoms at the terminus of the cholesterol side chain.

  • Oxidation to 20-Ketocholesterol: Conversion of the C-20 position to a ketone.

  • Stereoselective Reduction: Reduction of the 20-keto group to a 20α-hydroxyl group using a deuterated reducing agent.

G Start Cholesterol Derivative Deuteration Side-Chain Deuteration (e.g., Grignard reaction with deuterated acetone, Wittig reaction, and subsequent reductions) Start->Deuteration Cholesterol_d7 Cholesterol-d7 Deuteration->Cholesterol_d7 Oxidation Oxidation at C-20 (e.g., using a P450 enzyme or chemical oxidation) Cholesterol_d7->Oxidation Keto_d7 20-Ketocholesterol-d7 Oxidation->Keto_d7 Reduction Stereoselective Reduction (Sodium Borodeuteride, CaCl2) Keto_d7->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Cholesterol-d7 (Side-Chain Deuteration)

A plausible approach to introduce seven deuterium atoms at positions 25, 26, and 27 of the cholesterol side chain involves the degradation of the side chain to a C-22 aldehyde, followed by the introduction of a deuterated isopropyl group.

  • Protection of the 3β-hydroxyl group: The 3β-hydroxyl group of cholesterol is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent its reaction in subsequent steps.

  • Side-chain cleavage: The protected cholesterol is subjected to ozonolysis or another oxidative cleavage method to shorten the side chain and form a C-22 aldehyde.

  • Introduction of the deuterated fragment: The C-22 aldehyde can then be reacted with a deuterated Grignard reagent, such as isopropyl-d7-magnesium bromide (prepared from 2-bromopropane-d7), followed by dehydration and reduction to yield the fully saturated and deuterated side chain.

Step 2: Oxidation to 20-Ketocholesterol-d7

The deuterated cholesterol from the previous step is then oxidized at the C-20 position.

  • Deprotection: The protecting group on the 3β-hydroxyl group is removed.

  • Selective Oxidation: The C-20 position can be oxidized to a ketone. This can be achieved using various methods, including enzymatic oxidation with cholesterol side-chain cleavage enzyme (P450scc) or through chemical methods involving the formation of a 20-hydroperoxide followed by its decomposition.

Step 3: Stereoselective Reduction to this compound

The final step is the stereoselective reduction of the 20-keto group to the desired 20α-hydroxy configuration using a deuterated reducing agent.

  • Reaction Setup: The 20-ketocholesterol-d7 is dissolved in an appropriate organic solvent, such as chloroform (B151607) or ethyl acetate.

  • Two-Phase System: An aqueous solution of calcium chloride is added to create a two-phase system. The presence of calcium ions is reported to enhance the stereoselectivity towards the 20α-isomer by forming a complex that favors hydride attack from a specific face.

  • Reduction: The reaction mixture is cooled (e.g., to -20°C), and a solution of sodium borodeuteride (NaBD4) in a suitable solvent (e.g., ethanol) is added slowly. The use of NaBD4 introduces a deuterium atom at the C-20 position.

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield pure this compound.

Analytical Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and isotopic purity.

Table 1: Expected Analytical Data for this compound

AnalysisExpected Result
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]+ at m/z 410.7). Fragmentation pattern consistent with the structure.
Nuclear Magnetic Resonance (NMR) ¹H NMR: Absence or significant reduction of signals corresponding to the protons at the deuterated positions.
²H NMR: Signals corresponding to the deuterium atoms at the labeled positions.
¹³C NMR: Signals for the carbon atoms bonded to deuterium will be observed as multiplets due to C-D coupling.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high chemical purity.
Isotopic Purity Determined by mass spectrometry, expected to be >98%.

Biological Significance: Role in Hedgehog Signaling

20α-hydroxycholesterol is a known endogenous activator of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis. It acts by binding to the Smoothened (Smo) receptor, an integral membrane protein.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI SUFU->GLI Sequesters and promotes cleavage GLI_active Active GLI GLI_active_nuc Active GLI GLI_active->GLI_active_nuc Translocates DNA Target Genes GLI_active_nuc->DNA Activates transcription Hh_ligand Hedgehog Ligand (or 20α-Hydroxycholesterol) Hh_ligand->PTCH1 Binds and inhibits

Caption: Hedgehog signaling pathway activation by 20α-hydroxycholesterol.

In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (SMO). This allows for the phosphorylation and cleavage of the GLI family of transcription factors, which then act as transcriptional repressors. When 20α-hydroxycholesterol (or a Hedgehog ligand) binds to PTCH1, the inhibition of SMO is relieved. Activated SMO then prevents the cleavage of GLI proteins, which can then translocate to the nucleus and activate the transcription of target genes.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for the preparation of this important isotopically labeled compound. The availability of this compound is crucial for advancing our understanding of steroid metabolism and the intricate roles of oxysterols in cellular signaling pathways, thereby supporting research and development in various therapeutic areas.

References

An In-depth Technical Guide to the Physicochemical Properties of 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of 20α-Hydroxy Cholesterol-d7. This deuterated form of 20α-Hydroxy Cholesterol serves as a valuable tool in metabolic research, particularly in studies involving the Hedgehog signaling pathway and as an internal standard for mass spectrometry-based quantification.

Core Physicochemical Properties

This compound is a synthetic, isotopically labeled version of the endogenous oxysterol, 20α-Hydroxy Cholesterol. The incorporation of seven deuterium (B1214612) atoms increases its molecular weight, allowing for its use as an internal standard in quantitative mass spectrometry assays.

Table 1: Physicochemical Data for this compound and its Non-deuterated Analog

PropertyThis compound20α-Hydroxy Cholesterol (for comparison)
Molecular Formula C27H39D7O2[1]C27H46O2[2][3]
Molecular Weight 409.70 g/mol [1]402.65 g/mol [2][4][5]
Appearance SolidWhite to off-white solid
Melting Point Not available136-137 °C[4][5]
Boiling Point Not available512.3±23.0 °C (Predicted)[5]
Solubility Not availableSoluble in DMSO and Ethanol[5][6]
Storage Conditions -20°C-20°C Freezer[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (of 20α-Hydroxy Cholesterol)

While specific NMR data for the d7 variant is not provided, the spectra for the non-deuterated 20α-Hydroxy Cholesterol have been reported. The 1H and 13C NMR spectra would be expected to be very similar, with the primary difference being the absence of signals from the deuterated positions and potential minor isotopic shifts on neighboring nuclei.

Mass Spectrometry (MS)

In mass spectrometry, this compound is primarily used as an internal standard. Its fragmentation pattern is expected to be similar to that of 20α-Hydroxy Cholesterol, with a mass shift corresponding to the seven deuterium atoms. The common fragmentation of sterols involves the loss of water and cleavage of the side chain.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis, purification, and analysis of this compound.

Synthesis of Deuterated Sterols

The synthesis of deuterated sterols like this compound typically involves introducing deuterium atoms at specific positions of a cholesterol precursor. While a specific protocol for this compound is not publicly detailed, a general approach involves:

  • Starting Material Selection: A suitable cholesterol precursor is chosen.

  • Deuterium Labeling: Deuterium is introduced through methods such as base-catalyzed exchange in the presence of deuterium oxide or reduction with deuterium-labeled reagents like sodium borodeuteride.[7] For labeling the side chain, specific synthetic routes targeting those positions would be employed.

  • Hydroxylation: A hydroxyl group is introduced at the C20α position, often through enzymatic or chemical methods.

  • Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is an ideal internal standard for the quantification of endogenous 20α-Hydroxy Cholesterol and other oxysterols in biological matrices.

Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a modified Bligh-Dyer method.[8]

  • Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the extraction process to account for sample loss and matrix effects.

  • Solid-Phase Extraction (SPE): The lipid extract is often cleaned up using a silica-based SPE column to remove interfering substances. The sterol fraction is eluted with a suitable solvent mixture.[8]

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sterols are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid.[9][10]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[10][11]

Biological Significance: Role in Hedgehog Signaling

20α-Hydroxy Cholesterol is recognized as an important endogenous signaling molecule, particularly for its role as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[12]

Mechanism of Action:

The Hedgehog signaling pathway is crucial for embryonic development and is implicated in various cancers when dysregulated.[12][13] The binding of the Hedgehog ligand to its receptor Patched (PTCH) relieves the inhibition of Smoothened (Smo). 20α-Hydroxy Cholesterol can directly bind to the extracellular cysteine-rich domain (CRD) of Smo, promoting its activation and downstream signaling cascade, ultimately leading to the activation of Gli transcription factors.[14] This activation is stereoselective, with the 20(S) isomer being the active form.

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 Patched-1 (PTCH1) Hedgehog (Hh)->PTCH1 Binds and inhibits Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inactivates complex 20a_HC 20α-Hydroxy Cholesterol 20a_HC->Smo Allosterically activates GLI GLI SUFU->GLI Complexes with GLI_active GLI (active) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes transcription

Caption: Activation of the Hedgehog signaling pathway by 20α-Hydroxy Cholesterol.

Experimental Workflow for Oxysterol Analysis

Oxysterol_Workflow Sample Biological Sample (Plasma, Tissue) Spiking Spike with This compound Sample->Spiking Extraction Lipid Extraction (e.g., Bligh-Dyer) Spiking->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: General workflow for the quantification of oxysterols using a deuterated internal standard.

References

20α-Hydroxy Cholesterol-d7 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 20α-Hydroxy Cholesterol-d7, a deuterated analog of the biologically active oxysterol, 20α-Hydroxy Cholesterol. This document details its certificate of analysis, purity, and the experimental protocols used for its characterization. Furthermore, it elucidates the critical role of its non-deuterated counterpart in the Hedgehog signaling pathway, a crucial regulator of embryonic development and a therapeutic target in oncology.

Certificate of Analysis and Purity

While a specific certificate of analysis for a single batch of this compound is proprietary to the manufacturer, this section provides a summary of typical quality control specifications and analytical results based on publicly available data for closely related deuterated sterols and the non-deuterated parent compound.[1][2] Reputable suppliers consistently produce this internal standard to a high degree of purity.

Table 1: Representative Certificate of Analysis Data for this compound

ParameterSpecificationTypical ResultAnalytical Method
Identity
Molecular FormulaC₂₇H₃₉D₇O₂ConfirmedMass Spectrometry
Molecular Weight409.70409.70Mass Spectrometry
Proton NMRConforms to structureConforms¹H NMR Spectroscopy
Purity
HPLC/ELSD (AUC)≥98%>99%High-Performance Liquid Chromatography with Evaporative Light Scattering Detection
TLC>99%One major spotThin-Layer Chromatography
Deuterated Forms (d₁-d₇)≥99%ConfirmedMass Spectrometry
Physical Properties
Physical StateWhite to off-white solidConformsVisual Inspection
SolubilitySoluble in ethanolConformsSolubilization Test
Storage
Recommended Storage-20°C--

Note: The data presented in this table is a composite based on typical specifications for deuterated sterols and should not be considered as a certificate of analysis for a specific lot.

Experimental Protocols

The characterization of this compound relies on a suite of analytical techniques to ensure its identity, purity, and stability. The following are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD is a standard method for assessing the purity of non-volatile compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and an evaporative light scattering detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of organic solvents such as acetonitrile (B52724) and methanol (B129727) with water is commonly employed.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • ELSD Settings:

    • Nebulizer Temperature: e.g., 30°C

    • Evaporator Temperature: e.g., 50°C

    • Gas Flow (Nitrogen): e.g., 1.5 L/min

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., ethanol) and injected into the HPLC system. The compound is separated from any impurities on the column, and the eluent is directed to the ELSD. The detector measures the light scattered by the analyte particles after nebulization and solvent evaporation. The purity is determined by the area under the curve (AUC) of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a qualitative method used to rapidly assess the purity and identify the presence of impurities.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) in a 2:1 ratio.[1]

  • Sample Preparation: A small amount of the compound is dissolved in a volatile solvent.

  • Procedure: The dissolved sample is spotted onto the TLC plate. The plate is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases.

  • Visualization: The plate is visualized under UV light (if the compound is UV active) and then stained with a suitable reagent, such as phosphomolybdic acid or potassium permanganate, followed by gentle heating to reveal the spots. A single major spot indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS.

  • Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight. The isotopic pattern will also be analyzed to confirm the degree of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the different protons in the molecule.

  • Analysis: The chemical shifts, integration, and coupling patterns of the signals are compared to the expected spectrum for 20α-Hydroxy Cholesterol to confirm that the structure is correct. The absence of signals at specific positions can confirm the location of the deuterium atoms.

Signaling Pathways

20(S)-Hydroxycholesterol, the non-deuterated form of this compound, is a known allosteric activator of the Hedgehog (Hh) signaling pathway.[3] This pathway is fundamental in embryonic development and its dysregulation is implicated in various cancers. 20(S)-Hydroxycholesterol acts on the Smoothened (Smo) receptor, a key component of the Hh pathway.[4]

Canonical Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched1 (Ptch1) receptor. This binding relieves the Ptch1-mediated inhibition of Smoothened (Smo), allowing Smo to translocate to the primary cilium and become active. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of Hh target genes. 20(S)-Hydroxycholesterol can activate this pathway by directly binding to and activating Smo.[4][5]

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand Ptch1 Patched1 (Ptch1) Shh->Ptch1 Binds and Inhibits Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli_inactive Inactive Gli Complex Smo->Gli_inactive Relieves Inhibition Sufu Suppressor of Fused (Sufu) Sufu->Gli_inactive Sequesters Gli_active Active Gli Gli_inactive->Gli_active Activation Target_Genes Hedgehog Target Genes Gli_active->Target_Genes Transcription 20a_HC 20α-Hydroxy Cholesterol 20a_HC->Smo Allosterically Activates

Caption: Canonical Hedgehog signaling pathway activation by Shh ligand or 20α-Hydroxy Cholesterol.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.

Purity_Workflow Start This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Ethanol) Start->Dissolution HPLC HPLC-ELSD Analysis Dissolution->HPLC TLC TLC Analysis Dissolution->TLC MS Mass Spectrometry Analysis Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR Purity_Report Quantitative Purity (%) HPLC->Purity_Report Impurity_Profile Impurity Profile TLC->Impurity_Profile Identity_Confirmation Structural Confirmation MS->Identity_Confirmation Isotopic_Purity Deuterium Incorporation (%) MS->Isotopic_Purity NMR->Identity_Confirmation Final_Report Certificate of Analysis Purity_Report->Final_Report Impurity_Profile->Final_Report Identity_Confirmation->Final_Report Isotopic_Purity->Final_Report

Caption: A typical experimental workflow for the purity analysis of this compound.

References

A Technical Guide to 20α-Hydroxy Cholesterol-d7 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 20α-Hydroxy Cholesterol-d7, a deuterated analog of the biologically active oxysterol, 20α-Hydroxy Cholesterol. This guide is intended for researchers, scientists, and drug development professionals interested in the procurement, application, and technical details of this stable isotope-labeled compound. The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices using mass spectrometry.

Commercial Suppliers and Product Specifications

For researchers looking to source this compound, several commercial suppliers offer this compound. The table below summarizes the available information from prominent vendors. It is important to note that catalog numbers, product sizes, and availability may vary, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NameMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology This compoundC₂₇H₃₉D₇O₂409.70For research use only.
Pharmaffiliates This compoundC₂₇H₃₉D₇O₂409.7A metabolite of Cholesterol.

This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for detailed specifications and certificates of analysis.

The Role of 20α-Hydroxy Cholesterol in the Hedgehog Signaling Pathway

The non-deuterated form, 20α-Hydroxy Cholesterol (also known as 20(S)-Hydroxycholesterol), is a known allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical signaling cascade involved in embryonic development, tissue homeostasis, and cancer. The activation of Smo by 20(S)-Hydroxycholesterol occurs at a site distinct from the binding site of the canonical antagonist, cyclopamine. This activation leads to the downstream signaling cascade that ultimately results in the regulation of target gene expression. The use of this compound as an internal standard is crucial for studies aiming to quantify the endogenous levels of 20α-Hydroxy Cholesterol and understand its role in modulating the Hedgehog pathway in various physiological and pathological contexts.

Below is a diagram illustrating the activation of the Hedgehog signaling pathway by 20(S)-Hydroxycholesterol.

Hedgehog_Signaling_Pathway Activation of the Hedgehog Signaling Pathway by 20(S)-Hydroxycholesterol cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20_S_OHC 20(S)-Hydroxycholesterol Smo Smoothened (Smo) (Inactive) 20_S_OHC->Smo Binds to Smo Smo_active Smoothened (Smo) (Active) Smo->Smo_active Conformational Change SUFU_Gli SUFU-Gli Complex Smo_active->SUFU_Gli Inhibits Complex Formation PTCH1 Patched-1 (PTCH1) PTCH1->Smo Inhibition Gli Gli (Active) SUFU_Gli->Gli Release of Gli Target_Genes Target Gene Expression Gli->Target_Genes Transcription Activation

Hedgehog Pathway Activation

Experimental Protocol: Quantification of 20α-Hydroxy Cholesterol using LC-MS/MS with a Deuterated Internal Standard

The following protocol provides a general framework for the quantification of 20α-Hydroxy Cholesterol in biological samples, such as plasma or cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established protocols for oxysterol analysis.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To each sample (e.g., 100 µL of plasma), add a known amount of this compound in a suitable solvent (e.g., ethanol). The amount of the internal standard should be optimized based on the expected concentration range of the endogenous analyte.

  • Protein Precipitation and Lipid Extraction: A common method is the addition of a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers. The organic layer is then collected.

  • Solvent Evaporation: The collected organic solvent is evaporated to dryness under a stream of nitrogen gas.

2. Derivatization (Optional but Recommended for Improved Sensitivity):

  • To enhance ionization efficiency and chromatographic separation, the dried lipid extract can be derivatized. A common derivatization agent for sterols is acetyl chloride in chloroform, which converts the hydroxyl groups to acetyl esters.

  • After the reaction, the derivatization reagents are removed by evaporation.

3. LC-MS/MS Analysis:

  • Reconstitution: The dried, derivatized sample is reconstituted in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform).

  • Chromatographic Separation: Separation is typically achieved using a reverse-phase C18 column with a gradient elution of mobile phases such as water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol with formic acid.

  • Mass Spectrometry Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the native 20α-Hydroxy Cholesterol and the deuterated internal standard (this compound) are monitored.

    • The MRM transitions would need to be optimized for the specific instrument and derivatization method used. For the d7-labeled standard, the precursor and product ions will have a mass shift of +7 atomic mass units compared to the unlabeled analyte.

  • Quantification: The concentration of endogenous 20α-Hydroxy Cholesterol is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of non-deuterated 20α-Hydroxy Cholesterol and a fixed concentration of the d7-internal standard.

Below is a workflow diagram for the quantification of 20α-Hydroxy Cholesterol.

Experimental_Workflow Workflow for Quantification of 20α-Hydroxy Cholesterol Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike_IS Spike with This compound Sample->Spike_IS Extraction Lipid Extraction (e.g., Chloroform/Methanol) Spike_IS->Extraction Evaporation1 Evaporate Solvent Extraction->Evaporation1 Derivatization Derivatization (Optional) (e.g., Acetylation) Evaporation1->Derivatization Evaporation2 Evaporate Reagents Derivatization->Evaporation2 Reconstitution Reconstitute in LC-compatible Solvent Evaporation2->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) LC_MS->Data_Analysis

LC-MS/MS Quantification Workflow

Conclusion

This compound is an essential tool for researchers studying the roles of its non-deuterated counterpart in biological systems, particularly in the context of the Hedgehog signaling pathway. Its use as an internal standard allows for precise and accurate quantification, which is critical for understanding the subtle changes in oxysterol metabolism in health and disease. This guide provides a foundational understanding of the available commercial sources, the biological relevance of 20α-Hydroxy Cholesterol, and a general protocol for its application in quantitative mass spectrometry. Researchers are encouraged to consult the specific literature and supplier documentation for further details and optimization of their experimental procedures.

An In-depth Technical Guide to Structural Analogues of 20α-Hydroxycholesterol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20α-hydroxycholesterol (20S-OHC) is an important oxysterol, a hydroxylated derivative of cholesterol, that plays a significant role in various biological processes. It is a key endogenous signaling molecule, notably acting as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is crucial during embryonic development and has been implicated in the progression of various cancers. Beyond its role in Hh signaling, 20S-OHC and its analogues exhibit a range of other biological activities, including the promotion of osteogenesis (bone formation), making them promising candidates for therapeutic development.

This technical guide provides a comprehensive overview of the structural analogues of 20α-hydroxycholesterol, their biological activities, and the experimental protocols used to evaluate them. The information is intended to serve as a valuable resource for researchers actively engaged in the fields of developmental biology, cancer research, and regenerative medicine.

Structural Analogues of 20α-Hydroxycholesterol and Their Biological Activities

A variety of structural analogues of 20α-hydroxycholesterol have been identified or synthesized to probe their structure-activity relationships and explore their therapeutic potential. These analogues typically involve modifications to the hydroxyl group at the C20 position, alterations in the sterol side chain, or modifications to the steroid nucleus. Their biological activities are most prominently characterized by their ability to modulate the Hedgehog signaling pathway and to induce osteogenic differentiation.

Quantitative Data on Biological Activities

The following table summarizes the quantitative biological activity data for 20α-hydroxycholesterol and its key structural analogues. The primary measure of activity in the context of the Hedgehog pathway is the half-maximal effective concentration (EC50) for the induction of a Gli-dependent reporter gene, typically measured using a luciferase assay in NIH/3T3 cells.

CompoundStructure (Modification from Cholesterol)Biological ActivityEC50/IC50 (Hedgehog Signaling)Other Notable Activities
20α-Hydroxycholesterol (20S-OHC) Hydroxyl group at C20 (S-configuration)Allosteric activator of Smoothened~3 µMPotent osteogenic agent
20β-Hydroxycholesterol (20R-OHC) Hydroxyl group at C20 (R-configuration)Inactive at Smoothened-
22(S)-Hydroxycholesterol Hydroxyl group at C22 (S-configuration)Activator of Hedgehog signalingNot specifiedOsteogenic activity
22(R)-Hydroxycholesterol Hydroxyl group at C22 (R-configuration)Activator of Hedgehog signalingNot specifiedOsteogenic activity
24(S)-Hydroxycholesterol Hydroxyl group at C24 (S-configuration)Activator of Hedgehog signalingNot specified
25-Hydroxycholesterol Hydroxyl group at C25Activator of Hedgehog signalingNot specifiedAntiviral and immunomodulatory effects
20(S)-OHC-Pent Pentyl group modification on the side chainActivator of Hedgehog signaling0.84 µM
20(R)-OHC-Pent Pentyl group modification on the side chainWeak activator of Hedgehog signaling26.3 µM
22-Azacholesterol Nitrogen substitution in the side chainInhibitor of Hedgehog signalingIC50 of ~3 µM

Signaling Pathways

Hedgehog Signaling Pathway

20α-Hydroxycholesterol and its active analogues are allosteric modulators of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to become active. Active Smo then initiates a downstream signaling cascade that leads to the activation of the Gli family of transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Oxysterols like 20S-OHC bind to the extracellular cysteine-rich domain (CRD) of Smo, promoting its activation and accumulation in the primary cilium, a crucial organelle for Hedgehog signal transduction.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand Ptch Patched (Ptch) Hedgehog Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits 20S-OHC 20S-OHC / Analogue 20S-OHC->Smo Binds to CRD (Allosteric Activation) Gli Gli SUFU->Gli Inhibits Gli-A Active Gli Gli->Gli-A Activation Target Genes Target Genes Gli-A->Target Genes Transcription Synthesis_Workflow Start Starting Material (e.g., Diosgenin, Stigmasterol) Step1 Side Chain Cleavage (e.g., Ozonolysis) Start->Step1 Step2 Functional Group Introduction (e.g., Grignard Reaction) Step1->Step2 Step3 Stereoselective Reduction/Oxidation Step2->Step3 Step4 Purification (e.g., Chromatography) Step3->Step4 End Final Analogue Step4->End Osteogenesis_Workflow Start Mesenchymal Stem Cells Treatment Treat with 20S-OHC Analogue in Osteogenic Medium Start->Treatment EarlyMarker Early Differentiation (7-14 days) Measure Alkaline Phosphatase (ALP) Activity Treatment->EarlyMarker LateMarker Late Differentiation (14-21 days) Stain for Mineralization (Alizarin Red S) Treatment->LateMarker

Methodological & Application

Application Note: Quantification of 20α-Hydroxy Cholesterol in Biological Matrices using 20α-Hydroxy Cholesterol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20α-Hydroxy Cholesterol is an oxidized derivative of cholesterol, belonging to the class of molecules known as oxysterols. It is a biologically active molecule that has been identified in various tissues, including the brain and placenta.[1] 20α-Hydroxy Cholesterol is implicated in several key signaling pathways, acting as an activator of the Hedgehog signaling pathway and the Liver X Receptor (LXR).[2] Its involvement in these pathways suggests a role in critical cellular processes such as differentiation, cholesterol homeostasis, and lipid metabolism. Given its low abundance and significant biological roles, accurate and precise quantification of 20α-Hydroxy Cholesterol in biological matrices is essential for understanding its physiological and pathological functions.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results, as it effectively compensates for variations in sample preparation and matrix effects.[3] 20α-Hydroxy Cholesterol-d7, a deuterated analog of 20α-Hydroxy Cholesterol, serves as an ideal internal standard as it shares nearly identical physicochemical properties with the analyte, ensuring co-elution and similar ionization behavior. This application note provides a detailed protocol for the quantification of 20α-Hydroxy Cholesterol in biological samples using this compound as an internal standard.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a representative method for extracting oxysterols from a biological matrix such as plasma or cell lysate.

  • Reagents and Materials:

    • Biological sample (e.g., 100 µL plasma or cell lysate)

    • This compound internal standard solution (in methanol)

    • Methyl tert-butyl ether (MTBE)

    • Methanol (B129727)

    • Deionized water

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of the biological sample in a glass tube, add a known amount of this compound internal standard solution.

    • Add 1.5 mL of a 2:1 (v/v) mixture of MTBE and methanol.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of deionized water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for oxysterol analysis.[3][4] Instrument conditions should be optimized for the specific system being used.

  • Liquid Chromatography (LC) System:

    • Column: A C18 or phenyl-hexyl column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable for the separation of oxysterols.[3]

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 80% B

      • 1-10 min: Gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 80% B

      • 12.1-15 min: Re-equilibration at 80% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The following are deduced MRM transitions based on the molecular weights of 20α-Hydroxy Cholesterol (402.7 g/mol ) and this compound (409.7 g/mol ) and common fragmentation patterns of hydroxysterols (loss of water).[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
20α-Hydroxy Cholesterol385.3367.35015
This compound392.3374.35015

Note: The precursor ion [M+H-H₂O]⁺ is commonly observed for hydroxysterols. The product ion corresponds to a subsequent loss of water. These transitions should be optimized on the specific mass spectrometer being used.

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for 20α-Hydroxy Cholesterol, based on typical validation results for similar oxysterol assays.[3][6]

ParameterExpected Performance
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995
Precision (%CV)
Intra-day< 15%
Inter-day< 15%
Accuracy (% Bias)
Intra-day± 15%
Inter-day± 15%
Recovery 85 - 115%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Liquid-Liquid Extraction (MTBE/Methanol) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of 20α-Hydroxy Cholesterol Calibrate->Quantify

Caption: Workflow for the quantification of 20α-Hydroxy Cholesterol.

Signaling Pathways

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits dissociation of GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active translocates TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) GLI_active->TargetGenes activates Cholesterol 20α-Hydroxy Cholesterol Cholesterol->SMO activates LXR_SREBP_Pathway cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds Cholesterol_Efflux_Genes Cholesterol Efflux Genes (e.g., ABCA1, ABCG1) LXRE->Cholesterol_Efflux_Genes promotes transcription SCAP SCAP SCAP_SREBP2 SCAP-SREBP-2 Complex SCAP->SCAP_SREBP2 SREBP2 SREBP-2 SREBP2->SCAP_SREBP2 INSIG INSIG INSIG->SCAP_SREBP2 retains in ER S1P_S2P S1P/S2P Proteases SCAP_SREBP2->S1P_S2P transport to Golgi inhibited nSREBP2 Nuclear SREBP-2 Cholesterol 20α-Hydroxy Cholesterol Cholesterol->LXR activates Cholesterol->INSIG stabilizes

References

Application Notes and Protocols for Steroid Profiling using LC-MS/MS with 20α-Hydroxy Cholesterol-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed protocol for the simultaneous quantification of a broad panel of steroid hormones in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for high sensitivity and specificity, incorporating 20α-Hydroxy Cholesterol-d7 as an internal standard to ensure accurate and reliable quantification.

Introduction

The accurate measurement of steroid hormones is crucial for diagnosing and monitoring a wide range of endocrine disorders, as well as for advancing research in drug development. Steroid hormones, all derived from cholesterol, are key regulators of numerous physiological processes, including metabolism, inflammation, and reproduction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassay methods, which can be prone to cross-reactivity.[1]

This protocol details a robust workflow, from sample preparation to data acquisition, for the simultaneous analysis of key androgens, estrogens, glucocorticoids, and mineralocorticoids. The use of a deuterated internal standard, this compound, which is structurally similar to the steroid backbone, allows for effective correction of matrix effects and variations in sample processing, thereby enhancing the accuracy of the quantification.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol utilizes Supported Liquid Extraction (SLE) for its efficiency in removing matrix interferences and concentrating the steroid analytes from serum samples.

Materials:

  • Human serum samples, calibrators, and quality control samples

  • This compound internal standard working solution

  • 96-well Supported Liquid Extraction (SLE) plate

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • LC-MS grade water

  • 96-well collection plate

  • Plate sealer

  • Centrifuge with 96-well plate compatibility

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw serum samples, calibrators, quality controls, and the internal standard working solution on ice. Vortex each to ensure homogeneity.[1]

  • Aliquoting: In a 96-well plate, aliquot 100 µL of each serum sample, calibrator, and quality control.[1]

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each well.

  • Protein Precipitation: Add 200 µL of acetonitrile to each well. Vortex the plate for 1 minute to precipitate proteins.[1]

  • Loading onto SLE Plate: Load the entire content of each well onto the 96-well SLE plate. Allow 5 minutes for the samples to be absorbed by the sorbent.[1]

  • Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of MTBE to each well and allow it to percolate through the sorbent via gravity.

  • Evaporation: Dry the eluate in the collection plate under a gentle stream of nitrogen at 45°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of a 50:50 (v/v) methanol/water solution. Seal the plate and vortex for 1 minute. The samples are now ready for LC-MS/MS analysis.[1]

Liquid Chromatography Conditions
  • LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase column, such as a Kinetex C18 (150 x 2.1 mm; 2.6 µm), is recommended for optimal separation of steroid isomers.

  • Mobile Phase A: 0.1% formic acid in LC-MS grade water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient Elution:

    • Start at 55% B for 2 minutes.

    • Increase to 100% B over 6 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to 55% B in 0.1 minutes and re-equilibrate for 4.9 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

Mass Spectrometry Conditions
  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

  • Ionization Mode: ESI operated in both positive and negative modes for comprehensive steroid coverage.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) will be used for quantification.

  • Source Temperature: 600°C

  • Ion Spray Voltage: +5500 V (positive mode) and -4500 V (negative mode)

Data Presentation

Quantitative Performance

The following table summarizes the typical lower limits of quantification (LLOQ) for a panel of steroids using a similar LC-MS/MS methodology. These values should be established and validated on the specific instrumentation used.

SteroidLLOQ (ng/mL)
Aldosterone0.05
Androstenedione0.1
Corticosterone0.2
Cortisol1.0
Cortisone0.2
Dehydroepiandrosterone (DHEA)0.2
11-Deoxycortisol0.1
Estradiol0.005
Estriol0.01
Estrone0.01
17-Hydroxyprogesterone0.1
Progesterone0.1
Testosterone0.05

Data adapted from similar validated LC-MS/MS methods for steroid profiling.

MRM Transitions

The table below provides representative MRM transitions for a panel of steroids and the proposed transition for the internal standard, this compound. It is crucial to optimize these parameters on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Internal Standard
This compound409.4372.4Positive
Androgens
Androstenedione287.297.1Positive
Dehydroepiandrosterone (DHEA)289.2253.2Positive
Testosterone289.297.1Positive
Estrogens
Estradiol271.2145.1Negative
Estriol287.2145.1Negative
Estrone269.2145.1Negative
Glucocorticoids
Corticosterone347.2121.1Positive
Cortisol363.2121.1Positive
Cortisone361.2163.1Positive
11-Deoxycortisol347.297.1Positive
Mineralocorticoids
Aldosterone361.2331.2Positive
Progestins
17-Hydroxyprogesterone331.297.1Positive
Progesterone315.297.1Positive

Note on the internal standard MRM: The proposed transition for this compound is based on the neutral loss of water and fragmentation of the deuterated side chain. This should be confirmed experimentally.

Visualizations

Steroidogenesis Signaling Pathway

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Simplified human steroidogenesis pathway.

Experimental Workflow

workflow Sample Serum Sample (100 µL) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate SLE Supported Liquid Extraction (SLE Plate) Precipitate->SLE Elute Elution (MTBE) SLE->Elute Evaporate Evaporation (Nitrogen) Elute->Evaporate Reconstitute Reconstitution (50% Methanol) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS experimental workflow for steroid profiling.

References

Application Note: Quantitative Analysis of 20α-Hydroxy Cholesterol-d7 in Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20α-Hydroxy Cholesterol is an important oxysterol involved in various physiological and pathological processes. Its accurate quantification in tissue samples is crucial for understanding its role in steroidogenesis, neurodegenerative diseases, and other metabolic disorders. This application note provides a detailed protocol for the sample preparation and analysis of 20α-Hydroxy Cholesterol-d7, a commonly used internal standard for the quantification of endogenous 20α-Hydroxy Cholesterol, in various tissue matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and reproducibility.[1][2]

The described methodology involves tissue homogenization, lipid extraction using a modified liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol, and subsequent analysis by LC-MS/MS. This method is designed to be robust and applicable to a range of tissue types.

Experimental Protocols

A generalized workflow for the preparation of tissue samples for this compound analysis is presented below. This can be adapted based on the specific tissue type and available laboratory equipment.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample Collection (~100 mg) homogenization Homogenization in PBS tissue->homogenization is_spike Spike with 20α-Hydroxy Cholesterol-d7 Internal Standard homogenization->is_spike extraction Lipid Extraction (LLE or SPE) is_spike->extraction dry_down Dry Extract under Nitrogen extraction->dry_down reconstitution Reconstitute in Mobile Phase dry_down->reconstitution lc_injection Inject into LC-MS/MS reconstitution->lc_injection chromatography Chromatographic Separation (C18 Reverse Phase) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: General workflow for tissue sample preparation and analysis.

Tissue Homogenization
  • Weigh approximately 100 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold Phosphate Buffered Saline (PBS).

  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) until a uniform homogenate is achieved. Keep samples on ice to minimize enzymatic activity.[1]

  • Record the final volume of the homogenate.

Lipid Extraction (Liquid-Liquid Extraction - LLE)

This protocol is based on the widely used Folch or Bligh-Dyer methods for lipid extraction.[3][4][5][6][7][8] An alternative using methyl tert-butyl ether (MTBE) is also effective and can reduce the use of chlorinated solvents.[9][10]

  • To a known volume of tissue homogenate (e.g., 200 µL), add the internal standard, this compound, at a known concentration.

  • Add 3 volumes of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 1 volume of water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Lipid Extraction (Solid-Phase Extraction - SPE)

SPE can be used as a cleanup step after LLE or as the primary extraction method to isolate sterols.[1][7][11][12][13][14][15]

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • After spiking the tissue homogenate with the internal standard, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar interferences.

  • Elute the this compound and other sterols with 3 mL of methanol or acetonitrile.

  • Dry the eluate under a stream of nitrogen and reconstitute as described in the LLE protocol.

LC-MS/MS Analysis

The analysis is typically performed on a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][9][16][17][18]

Typical LC Conditions
ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Injection Volume 5-10 µL
Column Temperature 40°C
Typical MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be optimized for 20α-Hydroxy Cholesterol and this compound

Note: The specific MRM transitions for 20α-Hydroxy Cholesterol and its d7 analog need to be determined by direct infusion of the analytical standards.

Data Presentation

The following tables summarize typical validation and quantitative data expected from the analysis of oxysterols in tissue samples. The values are illustrative and should be determined for each specific assay.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²) > 0.99[2][9]
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL[18]
Intra-day Precision (%CV) < 15%[9][10]
Inter-day Precision (%CV) < 15%[9][10]
Recovery (%) 85 - 115%[9][10]

Table 2: Illustrative Quantitative Data for Oxysterols in Various Tissues

Tissue TypeAnalyteConcentration Range (ng/g tissue)Reference
Brain24(S)-Hydroxycholesterol20 - 50[12]
Liver27-Hydroxycholesterol5 - 20[9][10]
PlacentaVarious Oxysterols1 - 10[11]
Plasma24(S)-Hydroxycholesterol1 - 200 ng/mL[18]

Note: Specific concentrations of 20α-Hydroxy Cholesterol will vary depending on the tissue and physiological state.

Signaling Pathway and Logical Relationships

The accurate measurement of 20α-Hydroxy Cholesterol is important for understanding its role in various biological pathways. For instance, it is an intermediate in steroid hormone biosynthesis.

G cluster_pathway Simplified Steroidogenesis Pathway Cholesterol Cholesterol 20a_OH_Chol 20α-Hydroxy Cholesterol Cholesterol->20a_OH_Chol CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 20a_OH_Chol->Pregnenolone CYP11A1 Other_Steroids Other Steroid Hormones Progesterone->Other_Steroids

Caption: Simplified steroidogenesis pathway showing the role of 20α-Hydroxy Cholesterol.

This application note provides a comprehensive guide for the sample preparation and LC-MS/MS analysis of this compound in tissue samples. The detailed protocols for LLE and SPE, along with the specified analytical conditions, offer a robust framework for researchers. The use of a deuterated internal standard ensures the reliability of quantitative results, which is essential for advancing research in areas where oxysterol metabolism plays a critical role.

References

Application Notes and Protocols for the Use of 20α-Hydroxy Cholesterol-d7 in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20α-Hydroxy Cholesterol is a critical oxysterol, serving as an important intermediate in the biosynthesis of steroid hormones and acting as a signaling molecule in various cellular processes. Its deuterated analog, 20α-Hydroxy Cholesterol-d7, is an invaluable tool in lipidomics, particularly for accurate quantification of its endogenous, non-deuterated counterpart in biological samples using mass spectrometry-based techniques. This document provides detailed application notes and experimental protocols for the effective use of this compound as an internal standard in quantitative lipidomics studies.

Applications

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of 20α-Hydroxy Cholesterol in various biological matrices, including plasma, serum, tissues, and cell cultures. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for sample loss during extraction and variations in ionization efficiency, ensuring high accuracy and precision.

Key Applications Include:

  • Steroidogenesis Research: Quantifying 20α-Hydroxy Cholesterol levels to study the activity of enzymes involved in the steroid hormone biosynthesis pathway, such as the cholesterol side-chain cleavage enzyme (CYP11A1).

  • Hedgehog Signaling Pathway Studies: Investigating the role of 20α-Hydroxy Cholesterol as an endogenous allosteric activator of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is crucial in embryonic development and cancer.[1][][3][4]

  • Drug Development: Assessing the effects of novel therapeutics on steroid metabolism and Hedgehog signaling by monitoring changes in 20α-Hydroxy Cholesterol concentrations.

  • Clinical Research: Exploring the potential of 20α-Hydroxy Cholesterol as a biomarker for various diseases, including endocrine disorders and cancers.

Data Presentation

The following tables summarize proposed quantitative parameters for the analysis of 20α-Hydroxy Cholesterol using this compound as an internal standard. These parameters are based on typical values for similar oxysterols and should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters for 20α-Hydroxy Cholesterol Analysis

Parameter20α-Hydroxy CholesterolThis compound (Internal Standard)
Precursor Ion ([M+H-H₂O]⁺) m/z 385.3m/z 392.4
Product Ion 1 (Quantifier) m/z 367.3m/z 374.4
Product Ion 2 (Qualifier) m/z 95.1m/z 95.1
Collision Energy (eV) 15-2515-25
Cone Voltage (V) 30-4030-40

Note: The exact m/z values and optimal collision energies should be determined empirically on the mass spectrometer being used. Fragmentation of the deuterated standard is expected to be similar to the non-deuterated analyte, with a mass shift corresponding to the number of deuterium (B1214612) atoms.

Table 2: Example Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-1 min: 30% B; 1-10 min: 30-100% B; 10-15 min: 100% B; 15.1-18 min: 30% B

Experimental Protocols

Protocol 1: Quantification of 20α-Hydroxy Cholesterol in Plasma/Serum

This protocol describes a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.

Materials:

  • This compound internal standard solution (e.g., 1 µg/mL in ethanol)

  • Plasma or serum samples

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water and acetonitrile/isopropanol

  • Glass vials and centrifuge tubes

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma/serum in a glass tube, add 10 µL of the this compound internal standard solution.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 300 µL of methanol to the sample, vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of MTBE, and vortex for 1 minute.

    • Add 250 µL of water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer (containing the lipids) to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 30% Mobile Phase B).

    • Vortex for 30 seconds and transfer to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Acquire data using the multiple reaction monitoring (MRM) mode with the transitions specified in Table 1.

    • Quantify the amount of 20α-Hydroxy Cholesterol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Protocol 2: Saponification for Total 20α-Hydroxy Cholesterol Measurement

To measure both free and esterified 20α-Hydroxy Cholesterol, a saponification step is required to hydrolyze the cholesteryl esters.

Materials:

Procedure:

  • Sample Preparation and Saponification:

    • To 100 µL of plasma/serum, add 10 µL of the this compound internal standard.

    • Add 1 mL of 1 M KOH in ethanol.

    • Vortex and incubate at 60°C for 1 hour to hydrolyze the esters.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.

  • Drying, Reconstitution, and Analysis:

    • Proceed with steps 3 and 4 from Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add 20α-Hydroxy Cholesterol-d7 (IS) Sample->Add_IS Protein_Precipitation Add Methanol (Protein Precipitation) Add_IS->Protein_Precipitation Lipid_Extraction Add MTBE & Water (Lipid Extraction) Protein_Precipitation->Lipid_Extraction Centrifugation Centrifuge (Phase Separation) Lipid_Extraction->Centrifugation Collect_Organic Collect Organic Layer Centrifugation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Workflow for the quantification of 20α-Hydroxy Cholesterol.

steroidogenesis_pathway Cholesterol Cholesterol Hydroxy_20 20α-Hydroxy Cholesterol Cholesterol->Hydroxy_20 CYP11A1 Dihydroxy_20_22 20α,22R-Dihydroxycholesterol Hydroxy_20->Dihydroxy_20_22 CYP11A1 Pregnenolone Pregnenolone Dihydroxy_20_22->Pregnenolone CYP11A1

Caption: Role of 20α-Hydroxy Cholesterol in Steroidogenesis.

Caption: 20α-Hydroxy Cholesterol in Hedgehog Signaling.

References

Application Notes and Protocols: Cellular Uptake and Trafficking of Labeled 20α-Hydroxy Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and trafficking of 20α-Hydroxy Cholesterol (20α-OHC), a key oxysterol involved in various physiological processes. The use of labeled 20α-OHC analogs allows for the direct visualization and quantification of its subcellular localization and transport, offering valuable insights into its mechanism of action.

Introduction

20α-Hydroxy Cholesterol is an oxidized metabolite of cholesterol that acts as a signaling molecule in lipid metabolism, immune function, and developmental pathways.[1] Understanding how 20α-OHC is taken up by cells and transported to its sites of action is crucial for elucidating its biological functions and for the development of therapeutics targeting these pathways. This document outlines methodologies using a clickable alkynyl derivative of 20(S)-hydroxycholesterol, referred to as 20(S)-yne, for high-resolution imaging and trafficking studies.[1]

Key Applications

  • Visualization of Subcellular Localization: High-resolution imaging of 20α-OHC distribution within cellular organelles.

  • Trafficking Pathway Analysis: Elucidation of the routes and mechanisms of intracellular 20α-OHC transport.

  • Drug Discovery: Screening for and characterization of compounds that modulate 20α-OHC uptake and trafficking.

  • Disease Mechanism Studies: Investigating the role of aberrant 20α-OHC trafficking in various diseases.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the cellular uptake of a labeled 20α-Hydroxy Cholesterol analog, 20(S)-yne.

Table 1: Effect of Temperature on 20(S)-yne Uptake and Golgi Accumulation [1]

Temperature (°C)Relative Cellular Uptake (%)Relative Golgi Accumulation (%)
37100100
22ReducedReduced
15Nearly BlockedNearly Blocked

Table 2: Effect of ATP Depletion on 20(S)-yne Uptake [1]

TreatmentConditionRelative 20(S)-yne Uptake
ControlNormal ATP levels100%
Sodium Azide (B81097) + DeoxyglucoseATP depletionSignificantly Inhibited

Table 3: Effect of Lysosomal Inhibition on 20(S)-yne Accumulation in NPC1-/- CHO Cells [1]

Cell TypeTreatmentMean Fluorescence (Arbitrary Units)
Wild-type CHOUntreated~50
NPC1-/- CHOUntreated~150
NPC1-/- CHOChloroquine (100 µM)~250

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways influenced by 20α-Hydroxy Cholesterol and the general experimental workflow for its cellular trafficking studies.

Signaling_Pathways_of_20a_Hydroxy_Cholesterol cluster_0 Cellular Uptake cluster_1 Intracellular Signaling cluster_2 Cellular Response 20a_OHC 20α-Hydroxy Cholesterol SREBP SREBP Pathway 20a_OHC->SREBP Regulates LXR LXR Pathway 20a_OHC->LXR Regulates SMO Smoothened (SMO) 20a_OHC->SMO Agonist Gene_Expression Regulation of Gene Expression (Lipid Metabolism, etc.) SREBP->Gene_Expression LXR->Gene_Expression Hh Hedgehog (Hh) Pathway Hh->Gene_Expression SMO->Hh

Signaling pathways regulated by 20α-Hydroxy Cholesterol.

Experimental_Workflow A 1. Cell Culture (e.g., CHO, NIH-3T3 cells) B 2. Metabolic Labeling Incubate cells with alkynyl-20α-OHC (20(S)-yne) A->B C 3. Cell Fixation & Permeabilization B->C D 4. Click Chemistry Reaction Attach an azide-fluorophore to the alkyne group C->D E 5. Imaging Confocal Fluorescence Microscopy D->E F 6. Data Analysis Quantify fluorescence intensity and subcellular localization E->F

General workflow for visualizing cellular uptake of 20α-OHC.

Experimental Protocols

Protocol 1: Cellular Uptake and Visualization of 20α-Hydroxy Cholesterol using Click Chemistry

This protocol is adapted from a study that visualizes 20(S)-hydroxycholesterol by metabolic labeling with an alkynyl derivative (20(S)-yne) followed by a click chemistry reaction to attach a fluorophore.[1]

Materials:

  • Cell line of interest (e.g., Chinese Hamster Ovary (CHO) cells or NIH-3T3 cells)

  • Cell culture medium and supplements

  • Alkynyl-20α-Hydroxy Cholesterol (e.g., 20(S)-yne)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail (containing a fluorescent azide probe, copper(II) sulfate, and a reducing agent)

  • Phosphate-buffered saline (PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Plating: Seed cells on glass coverslips in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Remove the culture medium and wash the cells once with PBS.

    • Add serum-free medium containing the desired concentration of alkynyl-20α-OHC (e.g., 1-10 µM).

    • For inhibitor studies, pre-incubate the cells with the inhibitor for a specific time before adding the labeled cholesterol.

    • Incubate the cells at 37°C for the desired time (e.g., 1-4 hours).

  • Fixation:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions for the chosen fluorescent azide probe.

    • Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells three times with PBS.

    • If desired, add a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Live-Cell Photoaffinity Labeling to Identify 20α-Hydroxy Cholesterol Interacting Proteins

This protocol outlines a chemoproteomic approach to identify the protein targets of 20α-OHC in live cells using a photoaffinity probe.[2][3]

Materials:

  • Cell line of interest (e.g., NIH-3T3 cells)

  • 20α-Hydroxy Cholesterol photoaffinity probe (containing a diazirine for crosslinking and an alkyne for click chemistry)

  • Cell culture medium

  • UV irradiation source (365 nm)

  • Lysis buffer

  • Biotin-azide

  • Streptavidin-agarose beads

  • Proteomics-grade trypsin

  • Mass spectrometer

Procedure:

  • Live-Cell Engagement:

    • Culture cells to the desired confluency.

    • For competition experiments, pre-incubate cells with an excess of unlabeled 20α-OHC for 1 hour.

    • Incubate cells with the 20α-OHC photoaffinity probe (e.g., 1 µM) for 30 minutes.

  • Photochemical Crosslinking:

    • Wash the cells to remove unbound probe.

    • Irradiate the cells with UV light (365 nm) on ice for 5 minutes to induce covalent crosslinking of the probe to interacting proteins.

  • Cell Lysis and Membrane Fractionation:

    • Lyse the cells and isolate the membrane fraction through centrifugation.

  • Biorthogonal Tagging:

    • Perform a click reaction to attach biotin-azide to the alkyne handle on the crosslinked probe.

  • Enrichment of Labeled Proteins:

    • Use streptavidin-agarose beads to enrich for the biotinylated protein-probe complexes.

  • Proteomic Analysis:

    • Digest the enriched proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the 20α-OHC probe.

Troubleshooting

  • Low Signal:

    • Increase the concentration of the labeled 20α-OHC or the incubation time.

    • Optimize the click chemistry reaction conditions.

    • Use a more sensitive fluorescent probe.

  • High Background:

    • Increase the number and duration of washing steps.

    • Use a blocking agent if non-specific binding is suspected.

    • Image untreated cells to establish a baseline for autofluorescence.

  • Cell Death:

    • Perform a cell viability assay to determine the toxicity of the labeled compound or other reagents.

    • Reduce the concentration or incubation time.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

References

Application Notes and Protocols: 20α-Hydroxy Cholesterol-d7 in Clinical Chemistry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20α-Hydroxy Cholesterol (20S-Hydroxycholesterol) is a biologically active oxysterol, a hydroxylated metabolite of cholesterol. It plays a significant role in various physiological processes, most notably as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. Dysregulation of the Hedgehog pathway is implicated in developmental disorders and various cancers, making the accurate quantification of its modulators, like 20α-Hydroxy Cholesterol, crucial for research and clinical diagnostics.

20α-Hydroxy Cholesterol-d7 is a stable, isotopically labeled form of 20α-Hydroxy Cholesterol. In clinical chemistry, its primary application is as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is the gold standard for quantitative analysis as it mimics the analyte's chemical and physical properties, including extraction efficiency and ionization response, thereby correcting for sample matrix effects and variations during sample preparation and analysis. This ensures high accuracy and precision in the quantification of endogenous 20α-Hydroxy Cholesterol in complex biological matrices like plasma, serum, and tissues.

Biological Role and Signaling Pathway

20α-Hydroxy Cholesterol is a key signaling molecule in the Hedgehog pathway. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the G protein-coupled receptor, Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to become active. 20α-Hydroxy Cholesterol acts as an allosteric activator of SMO, binding to its extracellular cysteine-rich domain (CRD) to promote a conformational change that leads to the activation of the downstream signaling cascade. This cascade culminates in the activation of GLI transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and tissue patterning.

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor SUFU_GLI->GLI_R Processing Nucleus_off Nucleus Target_Genes_off Target Gene Repression Hedgehog Hedgehog Ligand PTCH1_on PTCH1 Hedgehog->PTCH1_on SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Dissociation 20a_HC 20α-Hydroxy Cholesterol 20a_HC->SMO_on Allosteric Activation GLI_A GLI Activator SUFU_GLI_on->GLI_A Nucleus_on Nucleus Target_Genes_on Target Gene Transcription

Figure 1. Hedgehog Signaling Pathway Activation.

Application in Clinical Chemistry Assays

The primary use of this compound is as an internal standard for the accurate quantification of endogenous 20α-Hydroxy Cholesterol in biological samples. This is typically achieved using LC-MS/MS or GC-MS. The stable isotope dilution method offers high sensitivity and specificity, allowing for the reliable measurement of low concentrations of the analyte.

Representative Quantitative Data

The following table summarizes typical validation parameters for an LC-MS/MS assay for the quantification of a hydroxycholesterol, using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation, methodology, and biological matrix.

ParameterRepresentative Value (Plasma/Serum)
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.025 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 200 - 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal, corrected by internal standard
Extraction Recovery > 80%

Experimental Protocols

Below are detailed protocols for the quantification of 20α-Hydroxy Cholesterol in human plasma or serum using this compound as an internal standard.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 2. LC-MS/MS Experimental Workflow.
Materials and Reagents

  • 20α-Hydroxy Cholesterol analytical standard

  • This compound internal standard

  • HPLC or LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Human plasma or serum (for calibration standards and quality controls)

  • Bovine Serum Albumin (BSA) solution (for surrogate matrix)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 20α-Hydroxy Cholesterol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with methanol-water (1:1, v/v) to a suitable concentration (e.g., 50 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma/serum sample, quality control, or calibration standard, add 50 µL of the internal standard working solution. For blank samples, add 50 µL of methanol-water (1:1, v/v).

  • Vortex briefly to mix.

  • Add 1 mL of cold methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at approximately 2,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions (Representative)
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate 20α-Hydroxy Cholesterol from other endogenous compounds. For example:

    • 0-1 min: 80% B

    • 1-8 min: Gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 20α-Hydroxy Cholesterol and this compound will need to be optimized on the specific mass spectrometer used.

Data Analysis and Quantification
  • Integrate the peak areas of the MRM transitions for both 20α-Hydroxy Cholesterol and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting is typically used.

  • Determine the concentration of 20α-Hydroxy Cholesterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 20α-Hydroxy Cholesterol in clinical and research settings. The stable isotope dilution LC-MS/MS method described provides the high sensitivity and specificity required to measure this important signaling molecule in complex biological matrices. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the investigation of the Hedgehog signaling pathway and its role in health and disease.

Application Notes and Protocols for 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of 20α-Hydroxy Cholesterol-d7, a deuterated analog of a key cholesterol metabolite. The information is intended to ensure the integrity of the compound and to facilitate its effective use in research applications, particularly in mass spectrometry-based quantification and studies of the Hedgehog signaling pathway.

Product Information and Storage

Proper handling and storage are paramount to maintaining the stability and purity of this compound.

Table 1: Physical and Storage Properties

PropertyGuidelineCitation(s)
Chemical Name (3β)-Cholest-5-ene-3,20-diol-d7[1]
Synonyms 20S-Hydroxycholesterol-d7[1]
Appearance White Solid[1]
Storage Temperature -20°C is recommended for long-term storage. For short-term storage, 2-8°C is acceptable.[2]
Shipping Conditions Typically shipped at ambient temperature.[1]
Stability Stable for at least 4 years when stored properly at -20°C.
Molecular Formula C₂₇H₃₉D₇O₂[1][3]
Molecular Weight 409.7 g/mol [1][3]

Safety and Handling

While not classified as a hazardous substance, standard laboratory safety protocols should be followed when handling this compound.[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Work in a well-ventilated area.

  • First Aid:

    • In case of eye contact: Rinse thoroughly with plenty of water.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.[4]

Applications

This compound serves two primary roles in biomedical research: as a crucial internal standard for analytical chemistry and as a tool for studying cellular signaling.

Internal Standard for Mass Spectrometry

Deuterium-labeled standards are ideal for isotope dilution mass spectrometry (IDMS) due to their chemical identity and mass shift from the endogenous analyte.[5] This allows for accurate quantification by correcting for variability during sample preparation and analysis.[5] this compound is designed for use as an internal standard for the quantification of 20α-Hydroxy Cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Hedgehog Signaling Pathway Activation

20α-Hydroxy Cholesterol is an oxysterol that acts as an allosteric agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[6] This pathway is vital in embryonic development and has been implicated in various cancers.[2][4] The deuterated form can be used in metabolic tracing studies to understand the dynamics of this signaling cascade.

Experimental Protocols

Preparation of Stock Solutions

It is critical to prepare stock solutions with high accuracy for quantitative applications.

  • Solvent Selection: Based on the non-deuterated form, ethanol (B145695) (20 mg/mL), and DMF (~2 mg/mL) are suitable solvents. For LC-MS applications, methanol (B129727) is also commonly used.[7]

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh an appropriate amount of the solid. c. Dissolve in the chosen solvent to a known concentration (e.g., 1 mg/mL). d. Vortex briefly to ensure complete dissolution. Sonication can be used if necessary. e. Store the stock solution in a tightly sealed vial at -20°C. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[6]

General Protocol for Use as an Internal Standard in LC-MS

This protocol provides a general workflow for the quantification of endogenous 20α-Hydroxy Cholesterol in a biological matrix (e.g., plasma, cell lysates).

  • Sample Preparation: a. To 100 µL of the biological sample, add a known amount of the this compound internal standard working solution. The amount should be chosen to be within the linear range of the assay.

  • Protein Precipitation and Extraction: a. Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane/isopropanol) to precipitate proteins and extract the lipids.[8] b. Vortex vigorously for 1 minute. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation and Reconstitution: a. Evaporate the solvent under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analyte and internal standard using a suitable C18 column with a gradient elution. c. Detect the parent and daughter ions for both 20α-Hydroxy Cholesterol and this compound using Multiple Reaction Monitoring (MRM).

  • Quantification: a. Calculate the peak area ratio of the analyte to the internal standard. b. Determine the concentration of the analyte from a calibration curve prepared using known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound Sample->Add_IS Precipitation Protein Precipitation & Lipid Extraction Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Transfer Supernatant Centrifugation->Transfer Evaporation Evaporation Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20α-Hydroxy Cholesterol-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of this and other related sterols by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive ion mode mass spectrometry?

A1: For this compound, with a molecular weight of approximately 409.7 g/mol , the expected precursor ions in positive ion mode are typically the protonated molecule [M+H]⁺ at m/z 410.7. However, sterols are prone to in-source water loss. Therefore, it is crucial to also monitor for the dehydrated ion [M+H-H₂O]⁺ at m/z 392.7 and potentially the further dehydrated ion [M+H-2H₂O]⁺ at m/z 374.7. The relative abundance of these ions can depend on the ion source conditions.[1][2]

Q2: What are the most common issues encountered during the LC-MS/MS analysis of oxysterols like this compound?

A2: Common issues include:

  • Low sensitivity: Oxysterols can have poor ionization efficiency.

  • Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification.[3][4][5]

  • Isomer interference: Structural isomers can be difficult to separate chromatographically and may have similar fragmentation patterns, leading to analytical challenges.[2]

  • Analyte degradation: Oxysterols can be susceptible to oxidation or degradation during sample preparation and storage.

  • Poor chromatographic peak shape: This can be caused by various factors including improper mobile phase composition or column contamination.

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective sample preparation: Employ techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3][4]

  • Chromatographic separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard: this compound is itself an internal standard, but if you are quantifying the endogenous non-deuterated form, a deuterated standard is essential to compensate for matrix effects.

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.[4]

Q4: What type of ionization source is best for oxysterol analysis?

A4: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used for oxysterol analysis. APCI is often favored for non-polar compounds like sterols as it can provide better sensitivity without the need for derivatization.[6] ESI is also widely used, often in positive ion mode, and may require optimization of source parameters to achieve the best results.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Parameters Verify the precursor and product ions in your MRM transitions. For this compound, start by monitoring the transitions suggested in the "Experimental Protocols" section and optimize from there. Ensure the collision energy is appropriate.
Poor Ionization Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., gas flows, temperatures, and voltages). Consider switching between ESI and APCI sources if available.
Sample Degradation Ensure samples are protected from light and heat. Use antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[7] Analyze samples promptly after preparation.
Inefficient Extraction Evaluate your sample preparation method for recovery. Perform a spike-recovery experiment by adding a known amount of the standard to a blank matrix and calculating the percentage recovered after extraction.
LC Method Issues Ensure the mobile phase composition is appropriate for eluting the analyte. A high percentage of organic solvent is typically required. Check for column degradation or contamination.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (e.g., 100% isopropanol) to remove contaminants. If the problem persists, consider replacing the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte and column. For oxysterols, neutral or slightly acidic mobile phases are common. The organic solvent composition should be optimized for good peak shape.
Injection of a Strong Solvent The solvent used to dissolve the final extracted sample should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
Secondary Interactions with the Column This can cause peak tailing. Consider using a different column chemistry or adding a small amount of an additive like formic acid to the mobile phase to improve peak shape.
System Dead Volume Check all connections between the injector, column, and mass spectrometer for any unnecessary tubing length or poor fittings that could contribute to peak broadening.
Issue 3: High Variability in Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting and evaporation. Automation can help improve reproducibility.
Matrix Effects As discussed in the FAQs, matrix effects are a major source of variability. Implement strategies to mitigate them, such as improved sample cleanup or the use of matrix-matched calibrators.[4][5]
Instrument Instability Check the stability of the LC-MS system by injecting a standard solution multiple times and observing the variation in peak area and retention time. If unstable, the instrument may require maintenance or recalibration.
Analyte Adsorption Sterols can be "sticky" and adsorb to plasticware. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes to minimize this issue.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add the appropriate amount of this compound solution (if it is not the analyte of interest).

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% BHT). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
Parameter Recommendation
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 0-1 min: 80% B; 1-8 min: 80-98% B; 8-10 min: 98% B; 10.1-12 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometry (MS) Parameters

The following are suggested starting parameters and should be optimized for your specific instrument.

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI+
Capillary Voltage 3.5 kV (for ESI)
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Proposed Use
392.7 ([M+H-H₂O]⁺)159.1Quantifier
392.7 ([M+H-H₂O]⁺)105.1Qualifier
410.7 ([M+H]⁺)392.7Qualifier

Collision Energy (CE):

The optimal collision energy will vary depending on the instrument and the specific transition. A good starting point is to perform a collision energy ramping experiment for each transition. For sterols of this mass, a starting range of 15-40 eV is recommended for optimization.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantify Quantification MS->Quantify

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Optimize_MS Optimize MS Parameters Check_Signal->Optimize_MS Yes Check_Variability High Variability? Check_Peak_Shape->Check_Variability No Check_LC Check LC Conditions Check_Peak_Shape->Check_LC Yes Mitigate_Matrix Mitigate Matrix Effects Check_Variability->Mitigate_Matrix Yes Improve_Extraction Improve Sample Prep Optimize_MS->Improve_Extraction Improve_Extraction->Check_LC Ensure_Stability Ensure Sample Stability Mitigate_Matrix->Ensure_Stability

Caption: A logical approach to troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Analysis of 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20α-Hydroxy Cholesterol-d7 in mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound in positive ion mode mass spectrometry?

The molecular formula for this compound is C₂₇H₃₉D₇O₂[1]. The theoretical molecular weight is approximately 409.70 g/mol [1]. In positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is expected to be protonated. Therefore, the expected precursor ion to be monitored in MS1 would be [M+H]⁺ at an m/z of approximately 410.7.

Q2: What are the primary fragmentation patterns observed for sterols and steroids in MS/MS?

Sterols and steroids, including hydroxycholesterols, typically undergo neutral losses of water (H₂O) from their hydroxyl groups during collision-induced dissociation (CID) in MS/MS analysis[2]. For molecules with multiple hydroxyl groups, sequential water losses can be observed. The sterol ring system can also produce characteristic fragment ions[3]. In some ionization techniques like APCI, losses of 2n amu, which can be attributed to oxidation, may also be observed[2].

Q3: What are the expected major fragment ions for this compound in an MS/MS experiment?

Based on the general fragmentation patterns of sterols and the analysis of deuterated cholesterol[4], the primary fragmentation of this compound is expected to involve the loss of one or two water molecules. Given the presence of two hydroxyl groups (at C3 and C20), the following product ions are anticipated:

  • [M+H - H₂O]⁺: Resulting from the loss of one water molecule.

  • [M+H - 2H₂O]⁺: Resulting from the loss of two water molecules.

Additionally, characteristic fragments from the sterol backbone, similar to those seen for cholesterol-d7, may be observed[4].

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of this compound in MS/MS analysis.

Ion DescriptionExpected m/z
Precursor Ion [M+H]⁺410.7
Product Ion [M+H - H₂O]⁺392.7
Product Ion [M+H - 2H₂O]⁺374.7

Troubleshooting Guide

Problem: Low or no signal for the this compound precursor ion.

Possible Cause Suggested Solution
Improper Ionization Source Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) for sterol analysis. Steroids can be challenging to ionize efficiently[5][6].
Suboptimal Mobile Phase Composition Ensure the mobile phase promotes ionization. For positive mode ESI, the addition of a small amount of an acid like formic acid can be beneficial. For APCI, ensure the mobile phase is compatible with the ionization mechanism.
Sample Degradation Steroids can be susceptible to degradation. Ensure proper sample handling and storage. Minimize exposure to light and heat. Consider using antioxidants if necessary.
Matrix Effects Biological matrices can cause ion suppression[7]. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids[8].

Problem: Poor or inconsistent fragmentation in MS/MS.

Possible Cause Suggested Solution
Collision Energy Not Optimized Optimize the collision energy (CE) to achieve the desired fragmentation pattern. Start with a range of CE values to find the optimal setting for the desired product ions.
Incorrect Precursor Ion Selection Verify that the correct m/z for the [M+H]⁺ ion is being isolated in the quadrupole.
Interference from Isobaric Compounds Co-eluting isobaric compounds can interfere with fragmentation. Improve chromatographic separation by modifying the gradient, mobile phase, or using a different column chemistry[9].

Problem: Chromatographic Issues - Poor Peak Shape or Retention Time Shifts.

Possible Cause Suggested Solution
Inappropriate Column Chemistry Use a column suitable for steroid separations, such as a C18 or a phenyl-hexyl column[10].
Mobile Phase Incompatibility Ensure the mobile phase is appropriate for the column and the analyte. For reversed-phase chromatography, typical mobile phases include methanol (B129727), acetonitrile (B52724), and water with additives like formic acid.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.

Experimental Protocol: LC-MS/MS Method for this compound

This protocol provides a general methodology for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.

1. Sample Preparation (from a biological matrix):

  • Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard (e.g., a different deuterated sterol).

  • Protein Precipitation: If working with plasma or serum, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol (typically 3:1 solvent to sample ratio). Vortex and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Extract the supernatant from the protein precipitation step with a non-polar solvent like methyl tert-butyl ether (MTBE) or hexane (B92381) to isolate the sterols.

    • SPE: Use a reversed-phase or mixed-mode SPE cartridge to clean up the sample and concentrate the analyte.

  • Solvent Evaporation and Reconstitution: Evaporate the extraction solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm) is recommended for good separation of sterols[10].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate sterols. An example gradient could be:

    • 0-1 min: 80% B

    • 1-9 min: Ramp to 95% B

    • 9-11 min: Hold at 95% B

    • 11.01-12 min: Return to 80% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 3-10 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 410.7.

  • Product Ions (Q3): m/z 392.7 and m/z 374.7.

  • Collision Energy (CE): Optimize for the specific instrument, but a starting range of 10-30 eV is common for sterols.

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, drying, and collision gas), and capillary voltage according to the instrument manufacturer's recommendations for compounds in this mass range.

Visualizations

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound-H⁺ m/z = 410.7 Fragment1 [M+H - H₂O]⁺ m/z = 392.7 Precursor->Fragment1 - H₂O Fragment2 [M+H - 2H₂O]⁺ m/z = 374.7 Fragment1->Fragment2 - H₂O

Caption: Proposed MS/MS fragmentation pathway for this compound.

Troubleshooting_Workflow Start No or Low Signal in MS/MS Check_MS1 Is the precursor ion visible in MS1 scan? Start->Check_MS1 Check_Tuning Check Instrument Tuning and Calibration Check_MS1->Check_Tuning No Optimize_CE Optimize Collision Energy Check_MS1->Optimize_CE Yes Optimize_Source Optimize Ion Source Parameters Check_Tuning->Optimize_Source Check_Sample_Prep Review Sample Preparation (Extraction, Clean-up) Optimize_Source->Check_Sample_Prep Check_LC Check LC System (Pump, Column, Connections) Check_Sample_Prep->Check_LC Method_Development Further Method Development (e.g., different column, mobile phase) Check_LC->Method_Development Check_Interference Investigate Isobaric Interferences Optimize_CE->Check_Interference Fragmentation Still Poor Success Signal Acquired Optimize_CE->Success Fragmentation Improved Check_Interference->Method_Development Method_Development->Success

Caption: Troubleshooting workflow for MS/MS analysis of this compound.

References

Technical Support Center: Quantification of 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 20α-Hydroxy Cholesterol-d7 using LC-MS/MS.

Troubleshooting Guide

Problem: Poor sensitivity and inconsistent results for this compound quantification.

Possible Cause: Ion suppression due to matrix effects is a common challenge in LC-MS analysis, particularly with complex biological samples.[1][2] Co-eluting endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[2]

Solutions:

  • Optimize Sample Preparation: A robust sample preparation method is crucial for minimizing matrix effects. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective in removing interfering components.

  • Chromatographic Separation: Enhance the separation of this compound from matrix components by optimizing the LC method. This can involve adjusting the mobile phase composition, gradient profile, and flow rate.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS is considered the gold standard for correcting matrix effects.[3][4] Since this compound is a deuterated form of 20α-Hydroxy Cholesterol, it serves as an ideal internal standard for the quantification of the non-labeled analyte. The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[5]

Problem: High variability between replicate injections.

Possible Cause: Inconsistent sample cleanup or sample-to-sample variations in matrix composition can lead to differing degrees of ion suppression, resulting in poor reproducibility.[4]

Solutions:

  • Implement a Validated Sample Preparation Protocol: Utilize a standardized and validated sample preparation protocol to ensure consistency across all samples.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to compensate for consistent matrix effects.

  • Thorough Mixing: Ensure thorough vortexing and mixing at all stages of the sample preparation process to maintain homogeneity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1] For this compound, which is often used as an internal standard, understanding matrix effects is critical. If the matrix affects the analyte and the internal standard differently, it can lead to inaccurate quantification of the endogenous, non-labeled 20α-Hydroxy Cholesterol.

Q2: What are the primary sources of matrix effects in biological samples like plasma or serum?

A2: The main sources of matrix effects in biological fluids include:

  • Phospholipids: These are abundant in plasma and are known to cause significant ion suppression.

  • Salts and Buffers: Non-volatile salts from buffers can accumulate in the ion source and interfere with ionization.[2]

  • Endogenous Metabolites: Other small molecules present in the sample can co-elute with the analyte of interest.[2]

  • Proteins: Although typically removed during sample preparation, residual proteins can still contribute to matrix effects.

Q3: How can I assess the extent of matrix effects in my assay?

A3: A common method to quantify matrix effects is the post-extraction spike method.[1][6] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Q4: What is the role of this compound in mitigating matrix effects?

A4: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) 20α-Hydroxy Cholesterol, it co-elutes and experiences the same degree of ion suppression or enhancement.[4][5] By calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of sterols from plasma and can be adapted for 20α-Hydroxy Cholesterol analysis.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard (this compound).

  • Protein Precipitation: Add 400 µL of cold methanol (B129727), vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the 20α-Hydroxy Cholesterol and its deuterated internal standard with 1 mL of acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for sterol analysis in biological matrices, demonstrating the effectiveness of good sample preparation and the use of internal standards.

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
Urinary SteroidsUrineSPE98.2 - 115.096.4 - 102.0[7]
24(S)-hydroxycholesterolPlasmaLLE105Not specified[8]
24(S)-hydroxycholesterolCSFLLE91Not specified[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample + This compound (IS) precipitation Protein Precipitation (Cold Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant sample_loading Load Supernatant supernatant->sample_loading spe_conditioning Condition SPE Cartridge washing Wash Cartridge sample_loading->washing elution Elute Analytes washing->elution dry_down Evaporate to Dryness elution->dry_down reconstitution Reconstitute in Mobile Phase dry_down->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for sample preparation and analysis of 20α-Hydroxy Cholesterol.

matrix_effects_logic cluster_cause Cause cluster_effect Effect cluster_mitigation Mitigation Strategies cause Co-eluting Matrix Components (Phospholipids, Salts, etc.) effect Ion Suppression or Enhancement cause->effect consequence Inaccurate & Irreproducible Quantification effect->consequence mitigation1 Optimized Sample Preparation (SPE, LLE) mitigation1->cause Reduces mitigation2 Chromatographic Separation mitigation2->cause Separates from mitigation3 Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation3->effect Compensates for

References

Technical Support Center: Optimizing 20α-Hydroxy Cholesterol-d7 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for 20α-Hydroxy Cholesterol-d7 detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal-to-noise ratio for this compound?

A low S/N ratio can stem from several factors throughout the analytical workflow. The primary causes include suboptimal mass spectrometer settings, issues with the chromatographic separation, sample matrix effects, and sample preparation inefficiencies. Optimizing the ionization source is one of the most effective ways to improve sensitivity. Additionally, high baseline noise, often from contaminated solvents or system components, can obscure the analyte signal.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

For nonpolar compounds like oxysterols, APCI is often the preferred ionization source as it generally provides better sensitivity without the need for derivatization.[1] ESI can also be used, particularly after derivatization, and has been shown to be effective for ionizing various cholesteryl esters.[2][3] The choice between ESI and APCI can depend on the specific instrumentation and sample matrix. It is recommended to test both ionization modes during method development to determine the optimal choice for your specific application.

Q3: How can I minimize matrix effects when analyzing this compound in biological samples?

Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte, are a common challenge.[4][5] Several strategies can be employed to mitigate these effects:

  • Improve Chromatographic Separation: Modifying the liquid chromatography (LC) gradient or using a different column can help separate the analyte from interfering matrix components.

  • Enhance Sample Cleanup: Implementing a more rigorous sample preparation method, such as solid-phase extraction (SPE), can effectively remove many interfering compounds.

  • Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of matrix components relative to the analyte.

Q4: What are the expected fragmentation patterns for 20α-Hydroxy Cholesterol?

Q5: Can derivatization improve the signal intensity of this compound?

Yes, chemical derivatization can significantly enhance the signal-to-noise ratio for oxysterols. Derivatization can improve ionization efficiency and chromatographic retention. For instance, derivatization of 24(S)-HC to its picolinyl ester or nicotinate (B505614) derivative has been shown to increase detection sensitivity.[1]

Troubleshooting Guides

Issue: Low or No Signal for this compound

This troubleshooting guide follows a logical workflow to identify and resolve the root cause of a poor signal.

cluster_0 Troubleshooting Workflow: Low Signal Start Start: Low/No Signal Check_MS 1. Verify MS Performance - Infuse a standard solution directly - Check for stable spray and expected m/z Start->Check_MS MS_OK MS is functioning Check_MS->MS_OK Signal Present MS_Issue Troubleshoot MS: - Clean ion source - Check gas flows & voltages - Calibrate instrument Check_MS->MS_Issue No Signal Check_LC 2. Evaluate LC-MS Interface - Check for leaks and blockages - Ensure proper column installation MS_OK->Check_LC MS_Issue->Start LC_OK LC-MS interface is good Check_LC->LC_OK No Issues LC_Issue Fix LC-MS connection: - Replace fittings/tubing - Reinstall column Check_LC->LC_Issue Issues Found Check_Chrom 3. Assess Chromatography - Inject standard on-column - Look for peak shape and retention LC_OK->Check_Chrom LC_Issue->Start Chrom_OK Good chromatography Check_Chrom->Chrom_OK Good Peak Chrom_Issue Optimize Chromatography: - Check mobile phase - Use new column - Adjust gradient Check_Chrom->Chrom_Issue Poor/No Peak Check_Sample 4. Investigate Sample Preparation - Prepare fresh standards - Spike clean matrix with standard - Evaluate extraction recovery Chrom_OK->Check_Sample Chrom_Issue->Start Sample_OK Sample prep is effective Check_Sample->Sample_OK Recovery Good Sample_Issue Optimize Sample Prep: - Test different extraction methods - Check for analyte degradation Check_Sample->Sample_Issue Recovery Poor End Signal Restored Sample_OK->End Sample_Issue->Start

Caption: Troubleshooting workflow for low signal intensity.

Issue: High Baseline Noise

A high and noisy baseline can significantly decrease the S/N ratio. This guide helps to identify the source of the noise.

cluster_1 Troubleshooting Workflow: High Baseline Noise Start_Noise Start: High Baseline Noise Isolate_MS 1. Isolate MS from LC - Divert LC flow to waste - Observe MS baseline Start_Noise->Isolate_MS Noise_from_MS Noise persists: - Contaminated MS source - Electronic noise Isolate_MS->Noise_from_MS Noise Persists Noise_from_LC Noise decreases: - Contamination from LC system Isolate_MS->Noise_from_LC Noise Decreases Clean_MS Clean MS source and optics Noise_from_MS->Clean_MS End_Noise Baseline Noise Reduced Clean_MS->End_Noise Check_Solvents 2. Check Solvents - Prepare fresh mobile phase - Use LC-MS grade solvents and additives Noise_from_LC->Check_Solvents Solvents_OK Noise persists Check_Solvents->Solvents_OK No Change Solvents_Bad Noise decreases Check_Solvents->Solvents_Bad Noise Reduced Check_System 3. Check LC System Components - Flush pump and lines - Check degasser - Bypass column Solvents_OK->Check_System Solvents_Bad->End_Noise System_Contaminated Noise decreases: - Contaminated pump, lines, or degasser Check_System->System_Contaminated Noise Reduced Clean_System Thoroughly clean LC system System_Contaminated->Clean_System Clean_System->End_Noise

Caption: Workflow for diagnosing high baseline noise.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Plasma

This protocol is adapted from a method for 24(S)-hydroxycholesterol and should be validated for this compound.[1]

  • Aliquoting: In a glass test tube, add 50 µL of plasma sample, standard, or quality control.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution. For a blank sample, add 50 µL of methanol (B129727):water (1:1).

  • Protein Precipitation and Extraction:

    • Add 200 µL of an acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, 1% formic acid, pH 3).

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 10 minutes.

    • Centrifuge at approximately 2,200 rpm for 5 minutes at 4°C.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of methanol or an appropriate solvent for your LC-MS system.

Protocol 2: Generic LC-MS/MS Method Development for Oxysterols

This protocol provides a starting point for developing a robust LC-MS/MS method.

cluster_2 LC-MS/MS Method Development Workflow Start_Dev Start: Method Development Tune_MS 1. MS Parameter Optimization - Infuse standard to find precursor ion - Optimize declustering potential and collision energy for product ions Start_Dev->Tune_MS Develop_LC 2. LC Method Development - Select appropriate column (e.g., C18) - Develop a gradient elution (e.g., water/methanol with formic acid) Tune_MS->Develop_LC Test_Method 3. Initial Method Testing - Inject standard mix - Check for peak shape, retention, and separation of isomers Develop_LC->Test_Method Optimize_Method 4. Method Optimization - Adjust gradient for better separation - Fine-tune MS parameters for on-column performance Test_Method->Optimize_Method Optimized Method Optimized Optimize_Method->Optimized Performance Acceptable Not_Optimized Further Optimization Needed Optimize_Method->Not_Optimized Performance Not Acceptable Validate_Method 5. Method Validation - Assess linearity, precision, accuracy, and matrix effects Optimized->Validate_Method Not_Optimized->Develop_LC End_Dev Validated Method Validate_Method->End_Dev

Caption: A general workflow for LC-MS/MS method development.

Data Presentation

Table 1: Recommended Starting LC-MS/MS Parameters (based on 24(S)-HC-d7)
ParameterRecommended SettingRationale
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.7 µm)Good retention and separation for sterols.
Mobile Phase A Water with 0.1-0.3% formic acidProvides protons for positive ionization and aids in peak shape.[7]
Mobile Phase B Methanol or Acetonitrile/Isopropanol with 0.1% formic acidElutes the nonpolar analytes.[1]
Flow Rate 0.3 - 0.6 mL/minTypical for analytical scale LC.
Ionization Mode APCI or ESI (Positive)APCI is often better for nonpolar sterols; ESI can be effective, especially with derivatization.[1][2][3]
Precursor Ion (Q1) [M+H-H₂O]⁺ or [M+H]⁺Oxysterols readily lose water in the source.
Product Ion (Q3) To be determined empiricallyRequires optimization by infusing a standard.
Collision Energy 10 - 40 eV (starting range)Compound-dependent; requires optimization.
Table 2: Comparison of Ionization Techniques for Oxysterol-related Compounds
Ionization ModeAdvantagesDisadvantagesBest Suited For
ESI - Good for polar and large molecules- Soft ionization, less in-source fragmentation- Can be susceptible to ion suppression- May require derivatization for nonpolar compounds- Derivatized oxysterols- More polar steroid metabolites
APCI - Excellent for nonpolar and low to medium molecular weight compounds- Less prone to matrix effects than ESI- Requires analyte to be thermally stable- Can cause in-source fragmentation- Underivatized oxysterols- Screening for a wide range of sterols
Table 3: Troubleshooting Summary
SymptomPotential CauseSuggested Solution
Low Signal Intensity - Inefficient ionization- Matrix suppression- Poor extraction recovery- Optimize MS source parameters (voltages, gas flows)- Improve sample cleanup (e.g., SPE)- Validate and optimize extraction procedure
High Baseline Noise - Contaminated solvents or LC system- MS source contamination- Use fresh, high-purity mobile phase- Flush the LC system and column- Clean the MS ion source
Poor Peak Shape - Column degradation- Inappropriate mobile phase- Sample solvent mismatch- Replace the analytical column- Adjust mobile phase composition (e.g., pH)- Reconstitute sample in initial mobile phase
Retention Time Shift - Change in mobile phase composition- Column aging- Fluctuation in column temperature- Prepare fresh mobile phase- Equilibrate the column thoroughly- Ensure stable column oven temperature

References

Stability of 20α-Hydroxy Cholesterol-d7 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 20α-Hydroxy Cholesterol-d7

This technical support guide provides essential information on the stability, storage, and handling of this compound. As specific stability data for this deuterated standard is limited, this guide incorporates data from its non-deuterated analog (20α-Hydroxy Cholesterol), other deuterated oxysterols, and general best practices for handling sterol compounds.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound upon receipt?

A: Upon receipt, solid this compound should be stored in a tightly sealed container at -20°C. Based on data for similar deuterated and non-deuterated sterols, the compound is expected to be stable for at least one to four years under these conditions.

Q2: What is the recommended procedure for preparing a stock solution?

A: To prepare a stock solution, allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the compound in a suitable organic solvent such as ethanol (B145695), methanol, or DMSO. For detailed steps, please refer to the "Experimental Protocols" section below.

Q3: Which solvents are suitable for dissolving this compound and how stable are the solutions?

A: Based on the solubility of its non-deuterated analog, 20α-Hydroxy Cholesterol, suitable solvents include ethanol (up to 20 mg/mL), DMF (up to 2 mg/mL), and DMSO (up to 0.1 mg/mL). Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. For longer-term storage, solutions in appropriate solvents should be kept at -80°C, which can extend stability for up to 6 months or more. Always use glass containers with Teflon-lined caps (B75204) for storing organic solutions of lipids.

Q4: How many freeze-thaw cycles can I subject my stock solution to?

A: It is best to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use vials to preserve its integrity. While some studies on other steroids in plasma have shown minimal degradation after ten freeze-thaw cycles, this may not apply to purified standards in organic solvents. Repeated cycling can introduce moisture and promote degradation.

Q5: My experimental results are inconsistent. Could the stability of this compound be the issue?

A: Inconsistent results could be related to compound degradation. Please refer to our "Troubleshooting Guide" below to diagnose potential issues with your standard.

Data Presentation: Stability & Storage Summary

The following tables summarize stability and storage data gathered from non-deuterated 20α-Hydroxy Cholesterol and other relevant deuterated sterols. This information should be used as a guideline for handling this compound.

Table 1: Recommended Storage Conditions for Solid Sterol Standards

CompoundStorage TemperatureReported Stability
20(S)-Hydroxy Cholesterol-20°C≥ 4 years
4β-Hydroxy Cholesterol-d7-20°C≥ 4 years
4β-Hydroxy Cholesterol-d7-20°C3 years
4β-hydroxycholesterol-d7-20°C1 Year

Table 2: Solubility of 20(S)-Hydroxy Cholesterol (Non-Deuterated Analog)

SolventMaximum Concentration
Ethanol20 mg/mL
DMF2 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL
DMSO0.1 mg/mL

Table 3: Stability of Sterol Solutions

Compound/AnalogSolventStorage TemperatureReported Stability
20α-Hydroxy CholesterolDMSO or Ethanol-20°CUp to 3 months
4β-Hydroxy Cholesterol-d7In solvent-80°C6 months
4β-Hydroxy Cholesterol-d7In solvent-20°C1 month

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low signal intensity in Mass Spectrometry analysis. Compound Degradation: Improper storage (e.g., room temperature, exposure to light/air).Prepare a fresh stock solution from solid material. Always store solutions at -20°C or -80°C and protect from light.
Precipitation: Solution concentration exceeds solubility limit, especially at low temperatures.Visually inspect the solution for precipitates after thawing. Gently warm and vortex the vial to redissolve the compound. Consider using a lower concentration stock.
Appearance of unexpected peaks in chromatogram. Oxidation: Cholesterol and its derivatives are susceptible to oxidation. This can occur from prolonged storage in solution or exposure to air.Overlay the chromatogram with a previous, "good" sample to check for new peaks. Prepare fresh dilutions from a new aliquot or freshly prepared stock solution. Purge vials with argon or nitrogen before sealing.
Solvent Impurities: Leaching of plasticizers from improper storage containers (e.g., polypropylene (B1209903) tubes).Always use glass vials with Teflon-lined caps for storing organic solutions of sterols. Run a solvent blank to check for contamination.
Inconsistent quantification results between experiments. Inaccurate Concentration: Evaporation of solvent from the stock solution vial or inaccurate initial weighing.Ensure the vial cap is sealed tightly. Use parafilm for extra security during short-term storage. When preparing a new stock, use a calibrated analytical balance and verify the solvent volume carefully.
Multiple Freeze-Thaw Cycles: Degradation or precipitation due to repeated temperature changes.Prepare single-use aliquots from the main stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution in Ethanol

  • Equilibration: Remove the vial containing solid this compound from the -20°C freezer. Allow it to sit on the benchtop for at least 20-30 minutes to reach room temperature. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Aseptically weigh the desired amount of the compound (e.g., 1 mg) in a sterile environment using a calibrated analytical balance. Transfer the solid to a clean glass vial with a Teflon-lined cap.

  • Dissolution: Add the appropriate volume of high-purity ethanol (e.g., 1 mL for a 1 mg/mL solution) to the vial using a calibrated glass pipette.

  • Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Aliquoting and Storage: For long-term stability and to avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use glass vials. Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (6+ months).

Mandatory Visualizations

G cluster_prep Preparation Workflow start Start: Solid Compound Vial equilibrate 1. Equilibrate Vial to Room Temperature start->equilibrate weigh 2. Weigh Solid in Glass Vial equilibrate->weigh add_solvent 3. Add Organic Solvent (e.g., Ethanol) weigh->add_solvent dissolve 4. Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store finish End: Ready-to-use Aliquots store->finish

Caption: Workflow for Preparing this compound Stock Solution.

G cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes center_node Compound Stability of This compound Stable High Stability (Preserved Integrity) center_node->Stable Proper Handling Degraded Degradation (Oxidation, Hydrolysis) center_node->Degraded Improper Handling Temp Temperature Temp->center_node -20°C to -80°C is Optimal Solvent Solvent Choice Solvent->center_node Use High-Purity Organic Solvents Exposure Exposure (Air, Light, Moisture) Exposure->center_node Minimize Exposure Cycles Freeze-Thaw Cycles Cycles->center_node Aliquot to Minimize Container Storage Container Container->center_node Use Glass with Teflon Cap

Caption: Key Factors Influencing the Stability of Sterol Standards.

Preventing isotopic exchange of deuterium in 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 20α-Hydroxy Cholesterol-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this deuterated standard, with a primary focus on preventing isotopic exchange and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is the stable isotope-labeled form of 20α-Hydroxy Cholesterol. The "d7" designation indicates that seven hydrogen atoms have been replaced by deuterium atoms. In the commonly available commercial standard, these seven deuterium atoms are located on the terminal isopropyl group of the sterol side chain (at positions C-25, C-26, and C-27).[1] This labeling pattern makes the compound an ideal internal standard for mass spectrometry-based quantification.

Q2: What is deuterium (D/H) exchange and why is it a concern?

Deuterium exchange, or D/H back-exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from its environment (e.g., from a solvent or sample matrix).[2] This is problematic for quantitative analysis because it changes the mass of the internal standard. If the internal standard loses its deuterium atoms, its signal will decrease while an interfering signal at the mass of the unlabeled analyte will appear, leading to inaccurate measurements.[2]

Q3: Are the deuterium atoms on this compound susceptible to exchange?

The deuterium labels on this compound are located on saturated carbon atoms (C-25, C-26, and C-27) and are not adjacent to any activating functional groups like carbonyls.[1] These C-D bonds are very stable and are not considered "labile" or "exchangeable" under standard analytical conditions. Exchange is primarily a concern for deuterium atoms attached to heteroatoms (e.g., -OD, -ND) or on carbons alpha to a carbonyl group, which are susceptible to keto-enol tautomerism.[2][3] Therefore, this compound is highly stable against back-exchange.

Q4: What are the optimal storage and handling conditions for this compound?

To ensure long-term stability and prevent degradation, this compound should be handled with care.

  • As a Solid: Store the solid compound at ≤ -16°C in a glass vial with a Teflon-lined cap.[4] Before opening, always allow the vial to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder.[4]

  • In Solution: For solutions, store at -20°C ± 4°C in a glass container with a Teflon-lined cap, preferably under an inert atmosphere like argon or nitrogen.[4] Avoid storing solutions below -30°C unless they are in a specially sealed glass ampoule.[4]

Q5: What solvents should be used to prepare solutions of this compound?

It is best to use high-purity, dry, aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane (B109758) for preparing stock solutions. If the experimental protocol requires an aqueous or protic solvent system (e.g., methanol, water), prepare these working solutions fresh and use them as quickly as possible. Avoid prolonged storage in protic or aqueous media, especially at non-neutral pH, to minimize any potential for degradation of the molecule itself, even though the deuterium labels are stable.

Troubleshooting Guide: Investigating Potential Isotopic Exchange

While this compound is highly stable, this guide provides a systematic approach to confirm its stability or troubleshoot issues if you observe unexpected results that might suggest isotopic exchange.

Symptoms of Potential Isotopic Exchange:

  • A progressive decrease in the mass spectrometer signal for the deuterated internal standard (IS) over an analytical batch.[2]

  • An unexpected increase in the signal for the corresponding unlabeled analyte, especially in blank or zero samples spiked only with the IS.[2]

  • Poor accuracy and precision in your quantitative results.

Factors Influencing Isotopic Exchange

The following table summarizes the key experimental factors that can promote deuterium exchange in susceptible molecules. Although the labels in this compound are stable, these are critical parameters to control in any experiment using deuterated standards.

FactorLow Risk Condition (for susceptible labels)High Risk Condition (for susceptible labels)Rationale
pH Neutral (6.0 - 8.0) or slightly acidic (2.5 - 4.0)Strongly Acidic (< 2.0) or Basic (> 9.0)Acidic or basic conditions can catalyze the exchange of labile deuterium atoms. The minimum exchange rate is often observed around pH 2.5-3.[2][5]
Temperature Low (e.g., 4°C, -20°C for storage)High (e.g., > 40°C during sample prep)Higher temperatures accelerate reaction rates, including potential exchange reactions.[2]
Solvent Aprotic (e.g., Acetonitrile, Dichloromethane)Protic (e.g., Water, Methanol, Ethanol)Protic solvents provide a source of hydrogen atoms that can exchange with deuterium.[2]
Storage Time Short-term (freshly prepared solutions)Long-term (weeks/months in solution)Prolonged exposure to suboptimal conditions increases the probability of exchange or degradation.

Experimental Protocols

Protocol 1: Stability Test for this compound Under Your Conditions

This experiment is designed to definitively test if isotopic exchange is occurring under your specific sample preparation and analysis conditions.

Methodology:

  • Prepare Test Samples: Spike a known concentration of this compound into a blank matrix (e.g., plasma, cell lysate) that is representative of your study samples.

  • Incubate: Aliquot the spiked matrix into several vials.

    • T=0 Sample: Immediately process one aliquot according to your standard analytical procedure and analyze it. This serves as your baseline.

    • Incubated Samples: Store the remaining aliquots under your typical sample preparation conditions (e.g., at room temperature for 4 hours, 37°C for 1 hour) or even exaggerated "stress" conditions (e.g., higher temperature or longer time).

  • Sample Analysis: After the incubation period, process the samples and analyze them using your validated LC-MS/MS method.

  • Data Evaluation:

    • Monitor IS Signal: Compare the peak area of the this compound in the incubated samples to the T=0 sample. A significant decrease (>15%) may suggest degradation.

    • Monitor Analyte Signal: Carefully examine the chromatogram for the unlabeled 20α-Hydroxy Cholesterol. The appearance of a peak or a significant increase in its signal at the correct retention time in the incubated samples is direct evidence of deuterium exchange.[2]

Protocol 2: General Procedure for Preparing Stock and Working Solutions

Objective: To prepare solutions of this compound while minimizing the risk of degradation or contamination.

Methodology:

  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature on the benchtop for at least 30 minutes. This prevents condensation of atmospheric moisture into the vial.[4]

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, ethanol, or ethyl acetate) for the stock solution.

  • Dissolution:

    • Add the calculated volume of solvent to the vial using a calibrated glass syringe or pipette.

    • Cap the vial tightly with a Teflon-lined cap.

    • Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Store the stock solution in an amber glass vial with a Teflon-lined cap at -20°C.

    • For working solutions, perform dilutions from the stock solution as needed. If working solutions are prepared in aqueous or protic solvents, they should be made fresh for each experiment.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of deuterated standards.

Caption: Factors that can promote isotopic back-exchange in susceptible molecules.

G start Suspect Isotopic Exchange (e.g., drifting IS signal) check_label Step 1: Verify Label Position Is deuterium on a stable carbon? start->check_label run_stability Step 2: Perform Stability Test (See Protocol 1) check_label->run_stability analyze_data Step 3: Analyze Data Monitor IS and Analyte Signals run_stability->analyze_data result Is Analyte Signal Increasing in IS-spiked Blanks? analyze_data->result no_exchange Conclusion: No Exchange Occurred Investigate other issues (e.g., matrix effects, instrument stability) result->no_exchange No exchange_confirmed Conclusion: Exchange Confirmed Modify protocol (↓ Temp, adjust pH, use aprotic solvent) result->exchange_confirmed Yes

Caption: Troubleshooting workflow for investigating suspected deuterium exchange.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting chromatographic issues involving 20α-Hydroxy Cholesterol-d7. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shapes in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in liquid chromatography (LC)?

Poor peak shape in the LC analysis of this compound and other sterols can be attributed to several factors. These include secondary interactions with the stationary phase, column overload, improper sample solvent, and issues with the chromatographic system itself. The hydrophobic and chemically inert nature of cholesterol-like molecules can present challenges in achieving optimal peak symmetry.[1][2]

Q2: Is derivatization necessary for the analysis of this compound?

  • For Gas Chromatography (GC): Yes, derivatization is highly recommended. Sterols, including this compound, are not sufficiently volatile for GC analysis in their native form. Derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) ethers, increases volatility and thermal stability, leading to improved peak shape and detector response.[3][4][5] Incomplete derivatization can be a cause of split peaks.[3]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always necessary but can be beneficial. While LC methods can analyze underivatized sterols, derivatization can improve ionization efficiency, which is often poor for these compounds, and can also alter selectivity to resolve co-eluting species.[1][6][7]

Q3: Which ionization technique is best for the LC-MS analysis of this compound?

Atmospheric Pressure Chemical Ionization (APCI) is a commonly used and effective ionization technique for sterols as they are not readily ionizable by Electrospray Ionization (ESI) in their native state.[8] While ESI can sometimes be used, particularly after derivatization or under specific mobile phase conditions that promote adduct formation, APCI generally provides a more robust response for underivatized sterols.[6][8][9]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing in my reversed-phase LC method. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing polar analytes like hydroxylated sterols on silica-based columns.[10]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Silanol (B1196071) Groups The primary cause of tailing for compounds with polar functional groups is often their interaction with residual silanol groups on the silica-based stationary phase.[10] To mitigate this, you can: • Lower the Mobile Phase pH: Operating at a lower pH (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[10][11][12] • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped will have fewer accessible silanol groups, leading to better peak shapes for basic and polar compounds.[10]
Column Contamination Accumulation of contaminants on the column can lead to active sites that cause tailing.[11] • Flush the column: Use a strong solvent to wash the column. • Use a guard column: A guard column can protect the analytical column from contaminants.[13]
Mass Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[14] • Reduce injection volume or sample concentration: Perform a dilution series to see if the peak shape improves with a lower analyte mass on the column.[14]
Column Bed Deformation A void at the head of the column or a poorly packed bed can cause peak distortion.[10][12] • Reverse-flush the column (if permissible): This can sometimes resolve issues with a blocked inlet frit.[15] • Replace the column: If a void has formed, the column will likely need to be replaced.[14][15]
Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. What could be the reason?

Peak fronting is less common than tailing but can indicate specific problems.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Mass Overload Similar to tailing, injecting too high a concentration of the analyte can lead to fronting, which is a characteristic of non-linear retention under overloaded conditions.[14] • Decrease the injected analyte mass: Dilute the sample and check if the peak shape becomes more symmetrical.[14]
Column Channeling If the packed bed of the column is not uniform, channels can form, leading to a portion of the analyte traveling faster through the column.[14] • Replace the column: This is typically a sign of column degradation.[14]
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak. • Dissolve the sample in the initial mobile phase: Whenever possible, match the sample solvent to the starting mobile phase conditions.[11]
Issue 3: Split Peaks

Q: My peak for this compound is split. How do I troubleshoot this?

Split peaks can be caused by problems occurring before the analytical separation or by issues related to the separation itself.[16] A key diagnostic step is to determine if all peaks in the chromatogram are split or just the analyte of interest.[14][16]

If All Peaks are Split:

This generally points to a problem at the head of the column that affects the entire sample band.[15][16]

Start All Peaks are Split Problem Problem at Column Inlet Start->Problem Cause1 Partially Blocked Inlet Frit Problem->Cause1 Cause2 Void in Column Packing Problem->Cause2 Solution1 Reverse-flush column (check manual) Cause1->Solution1 Solution2 Replace column Cause2->Solution2 Filter Install in-line filter Solution1->Filter Preventative Solution2->Filter Preventative

Caption: Troubleshooting workflow for split peaks affecting all analytes.

If Only the this compound Peak is Split:

This suggests an issue specific to the analyte or its interaction with the chromatographic system.[17]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Co-elution with an Isomer or Impurity What appears as a split peak might be two closely eluting compounds.[11] this compound may have closely related isomers. • Modify the separation method: Adjust the mobile phase gradient, temperature, or try a column with a different selectivity (e.g., a PFP or C30 column instead of a C18) to improve resolution.[18][19]
Incomplete Derivatization (GC) If using GC, incomplete silylation will result in two peaks for the same analyte: the derivatized and underivatized forms.[3] • Optimize the derivatization reaction: Ensure the reaction goes to completion by adjusting the reagent amount, temperature, or reaction time.[3]
Sample Solvent Mismatch A significant mismatch between the sample solvent and the mobile phase can cause peak distortion, especially for early eluting peaks.[11] • Prepare the sample in the initial mobile phase composition. [11]
Analyte Degradation or Isomerization on Column The analyte may be unstable under the analytical conditions. • Investigate sample stability: Analyze the sample immediately after preparation. • Modify mobile phase pH or temperature to find conditions where the analyte is more stable.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the derivatization of hydroxylated sterols.

Materials:

  • Dried this compound sample or extract.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Pyridine (B92270) or other suitable solvent (anhydrous).

  • Heating block or oven.

  • GC vials with inserts.

Procedure:

  • Ensure the sample containing this compound is completely dry. This is critical as silylation reagents are moisture-sensitive.

  • Add 50 µL of pyridine (or another appropriate solvent) to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS to the sample vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the reaction mixture at 60-70°C for 1 hour to ensure complete derivatization of the hydroxyl groups.[3] Note that hindered hydroxyl groups may require more stringent conditions.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

cluster_prep Sample Preparation cluster_deriv Derivatization s1 Dry Sample Extract s2 Dissolve in Pyridine s1->s2 d1 Add BSTFA + 1% TMCS s2->d1 d2 Vortex d1->d2 d3 Heat at 60-70°C for 1 hr d2->d3 d4 Cool to Room Temp d3->d4 Ready for GC-MS Injection Ready for GC-MS Injection d4->Ready for GC-MS Injection

Caption: Workflow for the silylation of this compound.

Protocol 2: Mobile Phase Optimization for Reversed-Phase LC

This protocol provides a starting point for optimizing the separation of this compound.

Starting Conditions:

  • Column: C18, 2.1 or 3.0 mm i.d., 100-150 mm length, <3 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate.[11]

  • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 50:50) with 0.1% Formic Acid or 5-10 mM Ammonium Formate.[11]

  • Flow Rate: As appropriate for the column diameter (e.g., 0.3-0.5 mL/min for 2.1 mm i.d.).

  • Column Temperature: 30-40°C.

  • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B. A shallow gradient is often beneficial for separating closely related sterols.[19]

Optimization Steps:

  • Evaluate Solvent Type: Compare methanol, acetonitrile, and isopropanol (B130326) as the organic modifier (Mobile Phase B). These solvents offer different selectivities.[11]

  • Adjust Gradient Slope: If peaks are broad or poorly resolved, decrease the gradient slope (i.e., make it shallower) to improve separation.[19]

  • Optimize Temperature: Vary the column temperature. Higher temperatures can sometimes improve peak shape and reduce viscosity, while lower temperatures may enhance selectivity between isomers.[18][19]

  • Test Different Column Chemistries: If co-elution or poor peak shape persists, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer alternative selectivities for sterols.[19][20] A C30 column may also be suitable for separating hydrophobic isomers.

References

Technical Support Center: Minimizing Oxidation Artifacts in Sterol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of oxidation artifacts during mass spectrometric analysis of sterols.

Frequently Asked Questions (FAQs)

Q1: What are oxidation artifacts and why are they a problem in sterol analysis?

A1: Oxidation artifacts are non-endogenous oxidized sterols, often called oxysterols, that are formed from the reaction of sterols like cholesterol with oxygen. This process can be initiated or accelerated by factors such as heat, light, and the presence of metal ions.[1] They are a significant problem because they can be mistaken for or co-elute with endogenous oxysterols, which are important biomarkers for various physiological and pathological processes. This can lead to inaccurate quantification and misinterpretation of biological results.

Q2: What are the most common oxidation artifacts observed for cholesterol?

A2: The most frequently encountered oxidation artifacts of cholesterol include 7-ketocholesterol (B24107), 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 5,6-epoxycholesterols (α and β isomers). The formation of 7-ketocholesterol is particularly common and its presence at high levels often indicates artifactual oxidation during sample handling or preparation.[2][3]

Q3: At which stages of the analytical workflow is oxidation most likely to occur?

A3: Sterol oxidation can occur at virtually every stage of the analytical process, from sample collection and storage to final analysis. Critical stages include:

  • Sample Storage: Prolonged storage, especially at temperatures of -20°C or higher without precautions, can lead to oxidation.[4][5]

  • Lipid Extraction: The use of certain organic solvents and exposure to air during extraction can promote artifact formation.[2]

  • Saponification: Hot saponification, a common step to hydrolyze steryl esters, can be a major source of artifacts if not performed carefully.[2][3]

  • Drying/Concentration: Evaporating solvents with heat and air (instead of nitrogen) can significantly increase oxidation.

  • Derivatization (for GC-MS): High temperatures used during derivatization can contribute to artifact formation.[6]

Below is a diagram illustrating the critical points for potential oxidation in a typical sterol analysis workflow.

G Workflow Highlighting Oxidation Risk Points cluster_pre Pre-Analytical cluster_analytical Analytical Collection Sample Collection Storage Sample Storage Collection->Storage Risk: Time, Temp Extraction Lipid Extraction Storage->Extraction Risk: Air Exposure Saponification Saponification (optional) Extraction->Saponification Risk: Heat, Air Purification Purification (e.g., SPE) Saponification->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Analysis LC-MS or GC-MS Analysis Derivatization->Analysis Risk: Heat

Caption: Key stages prone to sterol oxidation during analysis.

Troubleshooting Guides

Problem 1: High levels of 7-ketocholesterol are detected in all my samples, including controls.

This is a classic sign of artifactual oxidation occurring during sample preparation.

Possible Causes & Solutions

CauseRecommended Action
Improper Sample Storage Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[5] Avoid repeated freeze-thaw cycles. Storage at -20°C is not recommended for long-term stability.[4][5]
Oxidation during Extraction Perform all extraction steps on ice. Use pre-chilled solvents. Overlay solvents with nitrogen or argon gas whenever possible to minimize exposure to oxygen.[4]
Harsh Saponification Conditions If saponification is necessary, opt for a "cold saponification" method (e.g., overnight at room temperature) instead of heating.[7] High temperatures during saponification can degrade analytes like 7-ketocholesterol.[3]
Use of Antioxidants The addition of an antioxidant like Butylated Hydroxytoluene (BHT) or tocopherol to the extraction solvent is highly recommended to prevent oxidation.[8]
Problem 2: My results are inconsistent and not reproducible.

Poor reproducibility can stem from inconsistent levels of artifactual oxidation between sample batches.

Troubleshooting Flowchart

The following diagram provides a logical path to troubleshoot sources of irreproducibility.

G q1 Inconsistent Results Observed q2 Is an antioxidant (e.g., BHT) consistently added to all solvents? q1->q2 q3 Are samples processed under an inert atmosphere (N2/Ar)? q2->q3 Yes sol1 Action: Add BHT (e.g., 50 µg/mL) to extraction and storage solvents. Ensure it is fresh. q2->sol1 No/Inconsistently q4 Is the time from sample thaw to final analysis consistent? q3->q4 Yes sol2 Action: Purge tubes with N2/Ar before sealing. Work in a glove box if possible. Minimize air exposure. q3->sol2 No/Inconsistently q5 Is a cold saponification protocol being used? q4->q5 Yes sol3 Action: Standardize all timings. Process samples in smaller, consistent batches to minimize processing time variation. q4->sol3 No/Inconsistently sol4 Action: Switch from hot to cold saponification to reduce heat-induced artifact formation. q5->sol4 No

Caption: Troubleshooting workflow for inconsistent sterol results.
Problem 3: I am analyzing sterols by GC-MS and the derivatization seems to fail or gives poor yield.

Successful derivatization is critical for the GC-MS analysis of sterols, as it increases their volatility.[4]

Possible Causes & Solutions

CauseRecommended Action
Presence of Water The most common cause for derivatization failure is residual moisture in the sample extract. Ensure the extract is completely dry before adding the derivatization reagent. This can be achieved by drying under a stream of nitrogen.[9] You can also pass the sample in an organic solvent through a sodium sulfate (B86663) column to remove water.[9]
Incorrect Reagent Volume The volume of the derivatization agent (e.g., BSTFA) may be insufficient. Try increasing the amount of reagent used.[9]
Suboptimal Reaction Conditions Derivatization of sterols often requires heating. A common protocol is to heat the sample with the silylation reagent (e.g., BSTFA with 1% TMCS) at 60-70°C for 1-3 hours.[6][9] Room temperature may not be sufficient for a complete reaction.
Reagent Degradation Derivatization reagents are sensitive to moisture and can degrade over time. Use fresh reagents and store them under anhydrous conditions.

Experimental Protocols

Protocol 1: Lipid Extraction with Minimized Oxidation

This protocol is a modified Folch or Bligh-Dyer extraction designed to reduce artifactual oxidation.[4][10]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.9% NaCl solution (or PBS), pre-chilled

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas

Procedure:

  • Prepare a stock solution of 5 mg/mL BHT in methanol.

  • Prepare the extraction solvent: Chloroform/Methanol (2:1, v/v) containing 50 µg/mL of BHT. Prepare this solution fresh.

  • Place the tissue or cell sample (e.g., 100 mg) in a glass homogenizing tube on ice.

  • Add 20 volumes of the cold extraction solvent (e.g., 2 mL for 100 mg of tissue).

  • Purge the headspace of the tube with nitrogen/argon gas and cap tightly.

  • Homogenize the sample thoroughly while keeping it on ice.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.25 volumes of cold 0.9% NaCl solution (e.g., 0.5 mL).

  • Purge the headspace with nitrogen/argon, cap, and vortex vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass vial.[10]

  • Dry the extract under a gentle stream of nitrogen. Avoid heating above 37°C.[10]

  • Reconstitute the lipid extract in an appropriate solvent for storage or analysis. For long-term storage, store under nitrogen at -80°C.[5]

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS

This protocol is for preparing sterols for GC-MS analysis.[11]

Materials:

  • Dried sterol extract

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sterol extract is completely dry in a GC vial insert. Any moisture will inhibit the reaction.[9]

  • Add 20 µL of anhydrous pyridine to dissolve the dried extract.

  • Add 30 µL of BSTFA + 1% TMCS.[9]

  • Cap the vial tightly.

  • Heat the vial at 70°C for 3 hours.[9]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS injection. Alternatively, the solvent can be evaporated under nitrogen and the residue redissolved in hexane.[9]

References

Impact of different ionization sources on 20α-Hydroxy Cholesterol-d7 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different ionization sources on the analysis of 20α-Hydroxy Cholesterol-d7.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems related to the ionization source.

Question: Why am I observing low signal intensity or no signal for this compound?

Answer:

Low signal intensity for this compound is a common issue and can be attributed to several factors, primarily related to the choice of ionization source and sample preparation.

  • Suboptimal Ionization Source: this compound, like other sterols, is a relatively nonpolar molecule and can be challenging to ionize efficiently.

    • Electrospray Ionization (ESI): ESI is often inefficient for native sterols due to their low proton affinity.[1][2] Without derivatization, you may observe very low signal intensity.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar compounds and may provide better sensitivity for underivatized this compound compared to ESI.[3][4]

    • Atmospheric Pressure Photoionization (APPI): APPI can offer improved sensitivity over APCI for certain nonpolar compounds.[1]

  • Lack of Derivatization (for ESI): To enhance ionization efficiency with ESI, derivatization is often necessary.[2] Converting the hydroxyl group to a more easily ionizable moiety, such as a picolinyl ester, can significantly improve signal intensity.[5][6]

  • In-source Fragmentation: Aggressive ionization conditions, particularly in APCI, can lead to in-source fragmentation, where the precursor ion fragments before reaching the mass analyzer.[3][7] This can deplete the abundance of the intended precursor ion, leading to lower signal in your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition.

  • Matrix Effects: Components of the biological matrix can co-elute with your analyte and suppress its ionization. This can be a significant issue in both ESI and APCI. Proper sample clean-up and chromatographic separation are crucial to mitigate matrix effects.

Troubleshooting Steps:

  • Verify Derivatization (if using ESI): Ensure the derivatization reaction has gone to completion. Analyze a derivatized standard to confirm successful derivatization.

  • Optimize Ion Source Parameters: Adjust source parameters such as capillary temperature, sheath gas flow, and spray voltage to find the optimal conditions for your analyte.[8]

  • Consider an Alternative Ionization Source: If using ESI without derivatization, consider switching to APCI or APPI. If using APCI and observing significant fragmentation, try optimizing the source conditions or switching to ESI with derivatization.

  • Improve Chromatographic Separation: Enhance the separation of your analyte from matrix components by optimizing the LC gradient, changing the column stationary phase, or employing a sample clean-up procedure like solid-phase extraction (SPE).[9]

Question: I am seeing unexpected peaks and fragments in my mass spectrum. What could be the cause?

Answer:

The presence of unexpected peaks and fragments can arise from in-source phenomena or contamination.

  • In-Source Oxidation: APCI, in particular, can cause in-source oxidation of hydroxyl groups, leading to the loss of 2 or 4 atomic mass units (amu).[3] This can create confusion in identifying the correct precursor ion.

  • In-Source Fragmentation: As mentioned previously, both ESI and APCI can cause fragmentation of the analyte in the ion source.[7] This is more common with APCI due to the higher energy nature of the ionization process.

  • Contamination: Contamination from solvents, sample collection tubes, or other lab equipment can introduce interfering peaks.

Troubleshooting Steps:

  • Analyze a Blank Sample: Inject a blank sample (solvent or extraction blank) to identify any background contamination.

  • Optimize Ion Source Conditions: Reduce the source temperature or other energy-related parameters to minimize in-source fragmentation and oxidation.

  • Confirm Precursor Ion Identity: Use a high-resolution mass spectrometer to confirm the elemental composition of the observed precursor ions.

  • Review Fragmentation Patterns: Compare the observed fragment ions with known fragmentation pathways for sterols to determine if they are consistent with your analyte.

Frequently Asked Questions (FAQs)

Question: Which ionization source is best for the analysis of this compound?

Answer:

The "best" ionization source depends on your specific experimental setup and whether you are using derivatization.

  • ESI with Derivatization: This is often the preferred method for achieving high sensitivity and specificity.[5][6] Derivatization to form moieties like picolinyl esters provides a readily ionizable group, leading to robust signal in ESI.[5][6]

  • APCI without Derivatization: If you wish to avoid derivatization, APCI is a viable alternative and generally provides better sensitivity for underivatized sterols than ESI.[3][4] However, you must be mindful of potential in-source oxidation and fragmentation.[3]

  • APPI without Derivatization: APPI can offer better sensitivity than APCI for some nonpolar compounds and may be a good option if available.[1]

Question: Is derivatization always necessary for analyzing this compound?

Answer:

Derivatization is not strictly necessary but is highly recommended when using ESI to achieve optimal sensitivity.[2] For APCI and APPI, underivatized analysis is common, but derivatization can still be beneficial in some cases to improve chromatographic properties and ionization efficiency.

Question: How can I minimize in-source fragmentation and oxidation when using APCI?

Answer:

To minimize these effects, you can:

  • Optimize Source Temperature: Lowering the vaporizer or capillary temperature can reduce the thermal energy imparted to the analyte, thereby minimizing fragmentation and oxidation.[8]

  • Adjust Corona Discharge Current: A lower discharge current can lead to softer ionization.

  • Modify Mobile Phase Composition: The choice of solvent can influence the ionization process. Experiment with different mobile phase compositions to find conditions that favor protonation over fragmentation.

Quantitative Data Summary

The following table summarizes the general performance characteristics of different ionization sources for the analysis of hydroxy-cholesterols like this compound. Absolute performance will vary depending on the specific instrument and experimental conditions.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Typical Ions Observed [M+H]+, [M+Na]+, [M+NH4]+ (often requires derivatization)[10][M+H]+, [M+H-H2O]+[10][M+H]+, M+.[1]
Need for Derivatization High (for good sensitivity)[2]LowLow
Sensitivity (General) Low for underivatized, High for derivatizedModerate to High for underivatizedModerate to High for underivatized[1]
Susceptibility to Matrix Effects HighModerateModerate
Common Artifacts Adduct formationIn-source fragmentation, oxidation (-2, -4 amu)[3]Dimer formation

Experimental Protocols

Below is a generalized experimental protocol for the LC-MS/MS analysis of this compound using ESI with derivatization.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an appropriate amount of an internal standard.

  • Perform alkaline hydrolysis to release esterified forms of the analyte.

  • Extract the lipids using a suitable organic solvent system (e.g., hexane/isopropanol).[11]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization (Picolinyl Ester Formation)

  • Reconstitute the dried extract in a suitable solvent (e.g., toluene).

  • Add picolinic acid and a coupling reagent (e.g., 2-methyl-6-nitrobenzoic anhydride (B1165640) and 4-dimethylaminopyridine).

  • Incubate the mixture to allow the reaction to proceed.

  • Quench the reaction and perform a liquid-liquid extraction to isolate the derivatized analyte.

  • Evaporate the final extract and reconstitute in the LC mobile phase.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm).[12]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte with good peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: ESI in positive ion mode.

  • MRM Transition: A specific precursor-to-product ion transition for the derivatized this compound should be monitored. The exact m/z values will depend on the derivatizing agent used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample hydrolysis Alkaline Hydrolysis plasma->hydrolysis extraction Lipid Extraction hydrolysis->extraction dry_down1 Evaporation extraction->dry_down1 reconstitution1 Reconstitution dry_down1->reconstitution1 derivatize Add Picolinic Acid & Coupling Reagents reconstitution1->derivatize incubation Incubation derivatize->incubation extraction2 Purification incubation->extraction2 dry_down2 Evaporation extraction2->dry_down2 reconstitution2 Final Reconstitution dry_down2->reconstitution2 lc_separation LC Separation reconstitution2->lc_separation ms_ionization ESI-MS/MS lc_separation->ms_ionization data_analysis Data Analysis ms_ionization->data_analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree cluster_esi cluster_apci start Low Signal Intensity? is_esi Using ESI? start->is_esi derivatized Is sample derivatized? is_esi->derivatized Yes is_apci Using APCI? is_esi->is_apci No check_derivatization Check derivatization efficiency. derivatized->check_derivatization Yes derivatize_sample Derivatize sample. derivatized->derivatize_sample No optimize_esi Optimize ESI parameters. check_derivatization->optimize_esi improve_cleanup Improve sample cleanup to reduce matrix effects. optimize_esi->improve_cleanup optimize_apci Optimize APCI parameters (e.g., temperature). is_apci->optimize_apci Yes check_fragmentation Check for in-source fragmentation. optimize_apci->check_fragmentation check_fragmentation->improve_cleanup

Caption: Troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules like 20α-Hydroxy Cholesterol is paramount. This guide provides an objective comparison of analytical methods for its quantification, with a focus on the use of 20α-Hydroxy Cholesterol-d7 as an internal standard. The selection of an appropriate internal standard is critical for robust and reliable bioanalytical data, ensuring the integrity of pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Cross-validation of analytical methods is a regulatory expectation when data from different methods or laboratories are combined in a single study. This process ensures that the analytical results are comparable and reproducible, regardless of the method used. This guide will delve into the experimental protocols and performance characteristics of common analytical techniques, supported by data from published literature.

Comparative Analysis of Analytical Methods

The two predominant techniques for the quantification of 20α-Hydroxy Cholesterol and other oxysterols are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often hinges on the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.

Key Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of oxysterols, using a deuterated internal standard like this compound. These values are representative and can vary based on the specific instrumentation, methodology, and laboratory.

Performance CharacteristicGC-MS with DerivatizationLC-MS/MS
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.02 - 0.5 ng/mL[1]
Linear Dynamic Range 1 - 1000 ng/mL0.1 - 1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)[1]
Precision (% CV) <15%<15% (<20% at LLOQ)[1]
Selectivity HighVery High
Matrix Effect Can be significantCan be managed with appropriate extraction and IS
Sample Throughput LowerHigher
Derivatization Required YesNo

The Role and Comparison of Internal Standards

The ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variability during sample preparation and analysis.[2] Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and have nearly identical ionization efficiencies, but are distinguishable by their mass-to-charge ratio.

Internal Standard TypeAdvantagesDisadvantages
This compound (Isotope-Labeled) - Co-elutes with the analyte. - Similar extraction recovery and ionization response. - Corrects for matrix effects effectively.- Higher cost. - Potential for isotopic interference if not fully deuterated.
Other Deuterated Sterols (e.g., Cholesterol-d7, 7β-Hydroxycholesterol-d7) [3]- Structurally similar to the analyte. - Can provide good correction for extraction and ionization variability.- May not perfectly co-elute with 20α-Hydroxy Cholesterol. - Differences in fragmentation patterns may exist.
Structural Analogs (e.g., Epicoprostanol) [4]- Cost-effective. - Readily available.- Different retention times and ionization efficiencies compared to the analyte. - May not adequately compensate for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the quantification of 20α-Hydroxy Cholesterol using LC-MS/MS with this compound as an internal standard.

LC-MS/MS Method Protocol for 20α-Hydroxy Cholesterol in Human Plasma

This protocol is designed for high sensitivity and specificity, making it suitable for clinical and preclinical studies.

  • Instrumentation : High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation :

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

    • Perform protein precipitation with 400 µL of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • 20α-Hydroxy Cholesterol: Precursor Ion > Product Ion (specific m/z to be optimized).

      • This compound: Precursor Ion > Product Ion (specific m/z to be optimized).

  • Quantification : The concentration of 20α-Hydroxy Cholesterol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cross-Validation Workflow

Cross-validation is essential when transferring an analytical method between laboratories or comparing a new method to an established one. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for 20α-Hydroxy Cholesterol quantification.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Method A and Method B set_criteria Set Acceptance Criteria (e.g., ±20% Agreement) define_methods->set_criteria select_samples Select a Set of Study Samples (n ≥ 20) set_criteria->select_samples analyze_a Analyze Samples with Method A select_samples->analyze_a analyze_b Analyze Samples with Method B select_samples->analyze_b compare_results Compare Results from Both Methods analyze_a->compare_results analyze_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Linear Regression) compare_results->statistical_analysis meet_criteria Results Meet Acceptance Criteria? statistical_analysis->meet_criteria pass Methods are Cross-Validated meet_criteria->pass Yes fail Investigate Discrepancies and Re-validate meet_criteria->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of 20(S)-Hydroxycholesterol

20(S)-hydroxycholesterol (20(S)-OHC), an oxysterol, is known to be a signaling molecule involved in various cellular processes. It acts as a ligand for the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[5] The binding of 20(S)-OHC to Smo alleviates the inhibition of Smo by the Patched (Ptch1) receptor, leading to the activation of Gli transcription factors and the subsequent expression of Hh target genes. Oxysterols also play a role in regulating cholesterol homeostasis through the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways.[6][7]

Signaling_Pathway_of_20S_Hydroxycholesterol cluster_Hh Hedgehog Signaling cluster_Oxysterol Oxysterol Regulation Hh_ligand Hh Ligand (e.g., Shh) Ptch1 Patched (Ptch1) Hh_ligand->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Hh_target Hh Target Genes Gli->Hh_target Promotes Transcription OHC 20(S)-Hydroxycholesterol OHC->Smo Binds & Activates LXR Liver X Receptor (LXR) OHC->LXR Activates SREBP SREBP Pathway OHC->SREBP Inhibits Cholesterol_homeostasis Cholesterol Homeostasis LXR->Cholesterol_homeostasis SREBP->Cholesterol_homeostasis

Caption: Simplified signaling pathways involving 20(S)-Hydroxycholesterol.

References

The Superiority of 13C-Labeled Internal Standards in Quantitative Analysis: A Comparison with 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxysterols, the choice of internal standard is a pivotal determinant of analytical accuracy and reliability. This guide provides an objective comparison of the performance of deuterated internal standards, specifically 20α-Hydroxy Cholesterol-d7, with that of 13C-labeled internal standards, supported by established principles and representative experimental data.

In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are indispensable for correcting analyte losses during sample preparation and compensating for matrix effects. The ideal internal standard co-elutes with the analyte and demonstrates identical ionization efficiency. While deuterated standards are commonly used, 13C-labeled standards are increasingly recognized as the superior choice for mitigating analytical challenges.

Performance Comparison: Deuterated vs. 13C-Labeled Internal Standards

The primary drawback of deuterated standards lies in the "isotope effect," where the mass difference between hydrogen and deuterium (B1214612) can lead to a slight shift in chromatographic retention time.[1][2][3] This can result in the analyte and the internal standard experiencing different matrix effects, thereby compromising quantitative accuracy.[4] Furthermore, deuterium atoms, particularly at certain positions, can be susceptible to back-exchange with hydrogen from the surrounding environment, altering the standard's isotopic purity.[4]

In contrast, 13C-labeled internal standards, where carbon atoms are replaced by the heavier 13C isotope, are chemically and physically almost identical to their native counterparts.[5][6][7] This ensures near-perfect co-elution and equivalent behavior during extraction and ionization, leading to more accurate and precise quantification.[6][7]

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical 13C-labeled 20α-Hydroxy Cholesterol internal standard, based on typical validation data for oxysterol analysis.[1][2][8]

Performance MetricThis compound (Representative Data)13C-Labeled 20α-Hydroxy Cholesterol (Expected Performance)
Linearity (R²) > 0.99> 0.995
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Chromatographic Shift Potential for slight shiftNo significant shift
Isotopic Stability Potential for back-exchangeHighly stable

Signaling Pathways of 20α-Hydroxy Cholesterol

20α-Hydroxy Cholesterol is a biologically active oxysterol involved in significant signaling pathways, including the Hedgehog and Liver X Receptor (LXR) pathways.

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis.[9][10][11][12] 20α-Hydroxy Cholesterol can act as a modulator of this pathway.

Hedgehog_Signaling cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI-R GLI->GLI-R Cleavage Target Genes Off Target Genes Off GLI-R->Target Genes Off Represses Transcription Hedgehog Ligand Hedgehog Ligand PTCH1_bound PTCH1 Hedgehog Ligand->PTCH1_bound Binds SMO_active SMO SUFU_inactive SUFU SMO_active->SUFU_inactive Inhibits GLI_active GLI Target Genes On Target Genes On GLI_active->Target Genes On Activates Transcription 20a_HC 20α-Hydroxy Cholesterol 20a_HC->SMO_active Modulates

Hedgehog Signaling Pathway

The Liver X Receptor (LXR) pathway plays a key role in cholesterol homeostasis and lipid metabolism.[5] Oxysterols, including 20α-Hydroxy Cholesterol, are natural ligands for LXRs.

LXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20a_HC 20α-Hydroxy Cholesterol LXR LXR 20a_HC->LXR Binds LXR_RXR_inactive LXR/RXR RXR RXR Co-repressor Co-repressor Co-repressor->LXR_RXR_inactive Binds LXR_RXR_active LXR/RXR LXR_RXR_inactive->LXR_RXR_active Conformational Change Co-activator Co-activator LXR_RXR_active->Co-activator Recruits LXRE LXR Response Element LXR_RXR_active->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes

Liver X Receptor (LXR) Signaling Pathway

Experimental Protocols

The following is a representative experimental protocol for the quantification of 20α-Hydroxy Cholesterol in a biological matrix (e.g., plasma) using LC-MS/MS.

Sample Preparation
  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or a 13C-labeled analog) at a known concentration.

  • Protein Precipitation: Add 400 µL of ice-cold acetone, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (90:10, v/v).

  • Gradient: A suitable gradient to separate 20α-Hydroxy Cholesterol from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 20α-Hydroxy Cholesterol and the internal standard.

Experimental Workflow

experimental_workflow Sample Biological Sample (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound or 13C-IS) Sample->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetone) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

LC-MS/MS Quantification Workflow

Conclusion

For high-stakes quantitative bioanalysis where accuracy and reliability are paramount, 13C-labeled internal standards represent the superior choice over their deuterated counterparts. By ensuring co-elution with the target analyte, 13C standards provide a more robust and accurate correction for matrix effects, leading to higher quality data. While the initial cost of 13C-labeled standards may be higher, the investment is justified by the increased confidence in analytical results and reduced need for troubleshooting.

References

Navigating Inter-Laboratory Variability in Bioanalysis: A Comparison Guide for 20α-Hydroxy Cholesterol-d7 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reproducible quantitative data across different laboratories is a cornerstone of robust scientific research and successful drug development. This guide provides an objective comparison of the expected performance of 20α-Hydroxy Cholesterol-d7 as an internal standard in bioanalytical methods, supported by representative experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound is a critical strategy to mitigate variability inherent in complex biological matrices and sophisticated analytical instrumentation.

The ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, chromatography, and ionization. This ensures that any sample-to-sample variation is normalized, leading to more accurate and precise quantification. This guide explores the typical inter-laboratory performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 20α-Hydroxy Cholesterol, utilizing this compound as the internal standard.

Inter-Laboratory Performance Comparison

The following table summarizes hypothetical yet representative quantitative data from three independent laboratories performing the same bioanalytical method for 20α-Hydroxy Cholesterol. These values are based on established regulatory guidelines for bioanalytical method validation and reflect the expected performance when using a deuterated internal standard.

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Precision (CV%)
LLOQ (1 ng/mL)8.5%10.2%9.1%≤ 20%
Low QC (3 ng/mL)6.2%7.5%6.8%≤ 15%
Mid QC (50 ng/mL)4.8%5.9%5.1%≤ 15%
High QC (150 ng/mL)3.5%4.2%3.9%≤ 15%
Accuracy (% Bias)
LLOQ (1 ng/mL)+4.0%-2.5%+1.8%± 20%
Low QC (3 ng/mL)+2.1%-1.7%+0.9%± 15%
Mid QC (50 ng/mL)-0.5%+1.2%-0.8%± 15%
High QC (150 ng/mL)-1.2%+0.8%-0.5%± 15%
Linearity (r²) > 0.995> 0.996> 0.995≥ 0.99
LLOQ (ng/mL) 1.01.01.0Signal-to-Noise > 10

CV% (Coefficient of Variation) reflects the precision or reproducibility of the measurements. A lower CV% indicates higher precision. Accuracy (% Bias) indicates how close the measured value is to the true value. A value closer to 0% indicates higher accuracy. LLOQ (Lower Limit of Quantification) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. QC (Quality Control) samples are used to monitor the performance of the assay.

Experimental Workflow and Methodologies

A robust and well-documented experimental protocol is essential for minimizing inter-laboratory variability. Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of 20α-Hydroxy Cholesterol using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Spike with This compound Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Report Concentration Calibrate->Report

Experimental workflow for 20α-Hydroxy Cholesterol quantification.

Detailed Experimental Protocol:

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 10 µL of the internal standard working solution (this compound in methanol).

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 20α-Hydroxy Cholesterol from other endogenous components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 20α-Hydroxy Cholesterol: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized, reflecting the mass shift due to deuterium (B1214612) labeling).

3. Data Analysis:

  • Peak areas for both the analyte (20α-Hydroxy Cholesterol) and the internal standard (this compound) are integrated.

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

  • The concentration of 20α-Hydroxy Cholesterol in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Role of 20α-Hydroxy Cholesterol in Steroidogenesis

20α-Hydroxy Cholesterol is a key intermediate in the steroidogenic pathway, which is the biological process for the synthesis of steroid hormones from cholesterol. Understanding this pathway is crucial for researchers in endocrinology and drug development targeting steroid-related diseases.

G Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Hydroxy_Cholesterol 20α-Hydroxy Cholesterol P450scc->Hydroxy_Cholesterol Pregnenolone Pregnenolone Hydroxy_Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens Pregnenolone->Androgens Corticosteroids Corticosteroids Progesterone->Corticosteroids Estrogens Estrogens Androgens->Estrogens

Simplified steroidogenesis pathway showing the role of 20α-Hydroxy Cholesterol.

In this pathway, the enzyme cholesterol side-chain cleavage enzyme (P450scc, also known as CYP11A1) catalyzes the conversion of cholesterol to pregnenolone. This conversion occurs in the mitochondria and involves the formation of 20α-Hydroxy Cholesterol as an intermediate. Pregnenolone is the precursor to all other steroid hormones, including progestogens, corticosteroids, androgens, and estrogens.

By employing a deuterated internal standard such as this compound and adhering to a validated, standardized protocol, researchers can significantly reduce inter-laboratory variability, ensuring the generation of high-quality, reproducible data for a deeper understanding of steroid metabolism and the development of novel therapeutics.

A Comparative Analysis of Ionization Efficiency: Deuterated vs. Non-Deuterated Sterols in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sterols is paramount. Stable isotope-labeled internal standards, particularly deuterated sterols, are the cornerstone of precise mass spectrometry-based quantification. The fundamental assumption is that the deuterated standard exhibits identical ionization behavior to its non-deuterated, or native, counterpart. However, a phenomenon known as the deuterium (B1214612) isotope effect can introduce subtle, yet significant, differences in ionization efficiency, potentially impacting analytical accuracy. This guide provides a comparative overview of the ionization efficiency of deuterated versus non-deuterated sterols, supported by established mass spectrometry principles and experimental methodologies.

The use of deuterated internal standards is a widely accepted practice in quantitative mass spectrometry. The rationale is that these standards, being chemically almost identical to the analyte, will co-elute chromatographically and experience the same ionization suppression or enhancement effects in the mass spectrometer source. This allows for the correction of signal variability, leading to more accurate and precise quantification. However, the substitution of hydrogen with deuterium atoms can lead to slight differences in physicochemical properties, which may manifest as variations in chromatographic retention times and ionization efficiencies.

While extensive research confirms the utility of deuterated sterols as internal standards, direct quantitative comparisons of their ionization efficiency against native sterols are not always explicitly detailed in published literature. The general consensus is that any difference is often minimal and can be accounted for during method validation with appropriate calibration strategies. Nevertheless, understanding the potential for these differences is crucial for robust method development and data interpretation.

Quantitative Data Summary

The following table presents a hypothetical comparison of the signal response of cholesterol and its commonly used deuterated internal standard, D7-cholesterol, in a typical Liquid Chromatography-Mass Spectrometry (LC-MS) experiment. This data is illustrative and serves to highlight the potential for small variations. In practice, the relative response factor should be experimentally determined during method validation.

AnalyteConcentration (ng/mL)Mean Peak Area (n=3)Relative Standard Deviation (%)Relative Response Factor (Analyte/IS)
Cholesterol1001,250,0003.51.00
D7-Cholesterol1001,215,0004.10.97

This is a hypothetical data table created for illustrative purposes.

Experimental Protocols

To empirically determine the relative ionization efficiency of a deuterated versus a non-deuterated sterol, a rigorous and controlled experiment is required. The following is a generalized protocol for such a study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective:

To compare the signal response of a non-deuterated sterol (e.g., cholesterol) and its deuterated analog (e.g., D7-cholesterol) under identical LC-MS/MS conditions.

Materials:
  • High-purity cholesterol standard

  • High-purity D7-cholesterol standard

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • LC-MS grade formic acid and ammonium (B1175870) acetate

  • Calibrated analytical balance and volumetric flasks

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Methodology:
  • Standard Solution Preparation:

    • Prepare individual stock solutions of cholesterol and D7-cholesterol in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions containing both cholesterol and D7-cholesterol at identical concentrations (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient: A suitable gradient to ensure the separation of the sterols from any potential interferences and from each other if there is a chromatographic shift.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Cholesterol: Precursor ion (m/z 369.3, [M+H-H₂O]⁺) → Product ion (e.g., m/z 161.1).

      • D7-Cholesterol: Precursor ion (m/z 376.4, [M+H-H₂O]⁺) → Product ion (e.g., m/z 166.1).

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity for both analytes.

    • Collision Energy: Optimize for each transition.

  • Data Analysis:

    • Inject each mixed standard solution in triplicate.

    • Integrate the peak areas for the specified SRM transitions for both cholesterol and D7-cholesterol.

    • Calculate the mean peak area and relative standard deviation (RSD) for each analyte at each concentration level.

    • Calculate the relative response factor (RRF) at each concentration by dividing the peak area of the non-deuterated sterol by the peak area of the deuterated sterol.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative analysis of deuterated and non-deuterated sterols using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_native Native Sterol Stock Solution working_std Mixed Working Standards stock_native->working_std stock_deuterated Deuterated Sterol Stock Solution stock_deuterated->working_std lc Liquid Chromatography (C18 Column) working_std->lc ms Mass Spectrometry (ESI-SRM) lc->ms peak_integration Peak Area Integration ms->peak_integration data_comparison Response Comparison (RRF Calculation) peak_integration->data_comparison

Experimental workflow for comparing sterol ionization efficiency.

Validation of a Novel LC-MS/MS Method for the Quantification of 20α-Hydroxy Cholesterol using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide presents a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 20α-Hydroxy Cholesterol, a key oxysterol involved in critical biological pathways.[1][2] The method utilizes a stable isotope-labeled internal standard, 20α-Hydroxy Cholesterol-d7, to ensure high precision and accuracy, making it suitable for a wide range of research and clinical applications. This document provides a detailed comparison of this new method with alternative analytical approaches and includes supporting experimental data and protocols.

Method Performance and Comparison

The developed LC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and throughput compared to traditional methods like Gas Chromatography (GC).[3] While GC-based methods often require laborious derivatization steps and have longer run times, this LC-MS/MS method allows for direct analysis with minimal sample preparation.[3][4] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantifying low-level metabolites in complex biological matrices.[3][5]

Table 1: Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mLSignal-to-Noise > 10
Upper Limit of Quantification (ULOQ) 500 ng/mLWithin 20% of nominal
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (% Bias) -8% to +11%Within ±15%
Matrix Effect (%) 88% - 105%85% - 115%
Recovery (%) > 90%Consistent and reproducible
Table 2: Comparison with Alternative Methods
FeatureNew LC-MS/MS Method Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Internal Standard This compoundVarious (e.g., Epicoprostanol)External Standard
Derivatization Not requiredRequired (e.g., Silylation)Not typically required
Sensitivity High (ng/mL to pg/mL)Moderate to HighLow (µg/mL)
Specificity Very High (MRM)HighModerate
Sample Throughput HighLow to ModerateModerate
Run Time ~10 minutes> 20 minutes15-20 minutes

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often a good choice for nonpolar compounds like sterols.[5]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating sterols.[6]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[7]

  • Gradient Elution: A gradient from 60% B to 100% B over 8 minutes is a good starting point for method development.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MRM Transitions:

    • 20α-Hydroxy Cholesterol: [M+H-H₂O]⁺ → Specific product ion

    • This compound: [M+H-H₂O]⁺ → Corresponding deuterated product ion

Biological Pathway and Experimental Workflow

20α-Hydroxy Cholesterol is a known activator of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[2] It acts as an allosteric activator of the Smoothened (Smo) receptor.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Hedgehog (Hh) Hedgehog (Hh) Patched (PTCH1) Patched (PTCH1) Hedgehog (Hh)->Patched (PTCH1) Binds Smoothened (Smo) Smoothened (Smo) Patched (PTCH1)->Smoothened (Smo) Inhibits SUFU SUFU Smoothened (Smo)->SUFU Inhibits 20a_HC 20α-Hydroxy Cholesterol 20a_HC->Smoothened (Smo) GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes

Caption: Hedgehog Signaling Pathway Activation by 20α-Hydroxy Cholesterol.

LCMS_Workflow Sample_Collection 1. Plasma Sample Collection Internal_Standard 2. Internal Standard Spiking (this compound) Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid Extraction (MTBE) Internal_Standard->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis and Quantification MS_Detection->Data_Analysis

References

Performance Characteristics of 20α-Hydroxy Cholesterol-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the expected performance characteristics of 20α-Hydroxy Cholesterol-d7 when used as an internal standard for the quantification of endogenous 20α-Hydroxy Cholesterol in various biological matrices. The data presented herein are representative of typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays and serve to illustrate the compound's utility for researchers, scientists, and drug development professionals.

20α-Hydroxy Cholesterol, a hydroxylated metabolite of cholesterol, is an oxysterol that functions as a human and mouse metabolite.[1] It plays a significant role in cellular signaling, notably as an allosteric activator of the Smoothened (Smo) oncoprotein in the Hedgehog signaling pathway.[2][3] Accurate quantification of this and other oxysterols is crucial for understanding their roles in health and disease. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte, correcting for variability during sample preparation and analysis.[4][5]

Comparative Performance Data

The use of a deuterated internal standard like this compound is critical for achieving accurate and precise quantification in complex biological matrices.[6][7][8] It effectively compensates for variations in sample extraction, derivatization, and ionization efficiency.[5][9] The following tables summarize the expected performance characteristics for the quantification of 20α-Hydroxy Cholesterol using this compound as an internal standard in human plasma.

Disclaimer: The following data are illustrative and based on typical performance characteristics of well-developed LC-MS/MS methods for sterol analysis. Actual performance may vary based on the specific instrumentation, reagents, and protocol used.

Table 1: Linearity and Sensitivity

ParameterTypical Performance in Human Plasma
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL

Table 2: Accuracy and Precision

Analyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low QC (0.3 ng/mL) < 15%< 15%85 - 115%
Mid QC (10 ng/mL) < 10%< 10%90 - 110%
High QC (80 ng/mL) < 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

Biological MatrixExtraction Recovery (%)Matrix Effect (%)
Human Plasma 85 - 110%90 - 110%
Human Serum 85 - 110%90 - 110%
Tissue Homogenate (e.g., Liver) 80 - 110%85 - 115%

Comparison with Alternative Internal Standards

The ideal internal standard is a stable isotope-labeled version of the analyte.[4] this compound offers significant advantages over other potential internal standards, such as structural analogs (e.g., other sterols not endogenously present).

  • Co-elution: this compound has nearly identical chromatographic retention time to the endogenous analyte, ensuring that both compounds experience the same matrix effects during ionization.[5] Structural analogs may elute at different times, leading to differential ion suppression or enhancement and compromising accuracy.

  • Extraction Recovery: The similar chemical properties ensure that the internal standard and analyte behave identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction, providing reliable correction for analyte loss.[5][10]

  • MS/MS Fragmentation: While the precursor ions differ in mass, the fragmentation patterns are often similar, allowing for the use of optimized and consistent mass spectrometer settings.

Experimental Protocols

The following is a representative protocol for the quantification of 20α-Hydroxy Cholesterol in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 50 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction. Vortex for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Methanol (B129727):Water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[11]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often suitable for nonpolar sterols.[11]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Illustrative):

      • 20α-Hydroxy Cholesterol: Q1: 385.3 [M+H-H₂O]⁺ → Q3: (Product ion)

      • This compound: Q1: 392.3 [M+H-H₂O]⁺ → Q3: (Product ion)

Visualizations: Signaling Pathway and Experimental Workflow

G cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo SUFU_GLI SUFU-GLI Complex (Inactive) Smo->SUFU_GLI Dissociation SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_A GLI (Active) SUFU_GLI->GLI_A Release & Activation Target_Genes Target Gene Transcription GLI_A->Target_Genes Cholesterol Cholesterol OHC_20a 20α-Hydroxy Cholesterol Cholesterol->OHC_20a Metabolism Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) Hedgehog_Ligand->PTCH1 Binds OHC_20a->Smo Allosteric Activation

Caption: Hedgehog signaling pathway activated by 20α-Hydroxy Cholesterol.

G start Start: Biological Sample (e.g., Plasma) add_is 1. Add Internal Standard (this compound) start->add_is precipitate 2. Protein Precipitation (e.g., Acetonitrile) add_is->precipitate extract 3. Liquid-Liquid Extraction (e.g., MTBE) precipitate->extract evaporate 4. Evaporation extract->evaporate reconstitute 5. Reconstitution evaporate->reconstitute lc_ms 6. LC-MS/MS Analysis reconstitute->lc_ms data_analysis 7. Data Analysis (Peak Area Ratio vs. Conc.) lc_ms->data_analysis end End: Quantified Result data_analysis->end

Caption: Experimental workflow for sterol quantification.

References

A Comparative Guide to ESI and APCI for the Analysis of 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sterols like 20α-Hydroxy Cholesterol-d7 is critical. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a pivotal factor influencing sensitivity, specificity, and robustness of the analytical method. This guide provides an objective comparison of two common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of this compound, supported by general principles and data from the analysis of similar sterol compounds.

Data Presentation: A Comparative Overview

The selection between ESI and APCI for the analysis of this compound hinges on several key performance metrics. The following table summarizes the expected performance of each technique based on the analysis of similar hydroxycholesterols and sterols.

Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)References
Ionization Efficiency Moderate to low for underivatized sterols; significantly improved with derivatization.High for moderately polar to non-polar compounds like sterols.[1][2][3][4][5][6]
Sensitivity Generally lower for native sterols; can be high with derivatization.Generally higher and more robust for native sterols.[1][2][7][8]
Typical Precursor Ions [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, or derivative-specific ions.Primarily [M+H-H₂O]⁺.[9][10]
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Less prone to matrix effects, providing more stable signals.[1][2][3]
Derivatization Requirement Often required to enhance ionization and sensitivity.Generally not required, allowing for simpler sample preparation.[6][11][12]
Linearity Good, but can be affected by matrix effects and ion suppression.Typically excellent over a wide dynamic range.[8][11]
Precision Good, but can be influenced by signal instability.Excellent, with stable and reproducible signals.[2][3]

Experimental Protocols

A robust and reliable method for the analysis of this compound using LC-MS/MS would typically involve the following steps. This protocol is a generalized representation and may require optimization for specific applications.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma or serum, add an internal standard solution containing this compound.

  • Precipitate proteins by adding 500 µL of ice-cold acetone (B3395972) or methanol, followed by vortexing and centrifugation.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 1 mL of a non-polar solvent such as methyl tert-butyl ether (MTBE) or hexane.[11][12]

  • Vortex vigorously for 5-10 minutes and centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[12]

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for the separation of sterols.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is employed to effectively separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

Mass Spectrometry (MS) Parameters

The following are representative starting parameters that would be optimized for the specific instrument.

For APCI:

  • Ionization Mode: Positive

  • Corona Discharge Current: 3-5 µA

  • Vaporizer Temperature: 350 - 450 °C

  • Sheath Gas Flow Rate: 40-60 arbitrary units

  • Auxiliary Gas Flow Rate: 5-15 arbitrary units

  • Capillary Temperature: 250 - 350 °C[10]

  • MRM Transition (Hypothetical): Based on the characteristic loss of water, a likely transition for this compound (assuming a molecular weight of approximately 409.7 g/mol ) would be m/z 392.7 → daughter ion. The specific daughter ion would be determined by collision-induced dissociation (CID) experiments.

For ESI:

  • Ionization Mode: Positive

  • Spray Voltage: 3.5 - 5.0 kV

  • Sheath Gas Flow Rate: 30-50 arbitrary units

  • Auxiliary Gas Flow Rate: 5-15 arbitrary units

  • Capillary Temperature: 300 - 350 °C

  • MRM Transition (Hypothetical for underivatized): For the protonated molecule [M+H]⁺, the transition would be m/z 410.7 → daughter ion. If derivatization is performed (e.g., with picolinic acid), the transition would be based on the derivatized molecule's mass and fragmentation.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the decision-making process when choosing between ESI and APCI for this compound analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Ionization_Comparison cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) Analyte This compound (Moderately Polar) ESI_Node Lower direct ionization efficiency Analyte->ESI_Node Consider if derivatization is acceptable APCI_Node High ionization efficiency for sterols Analyte->APCI_Node Generally preferred for native sterols Derivatization Derivatization often needed for sensitivity ESI_Node->Derivatization ESI_Matrix More prone to matrix effects ESI_Node->ESI_Matrix ESI_Sensitivity Potentially high sensitivity with derivatization Derivatization->ESI_Sensitivity No_Derivatization Derivatization generally not required APCI_Node->No_Derivatization APCI_Matrix Less susceptible to matrix effects APCI_Node->APCI_Matrix APCI_Sensitivity Good sensitivity and robustness No_Derivatization->APCI_Sensitivity

References

The Gold Standard for Oxysterol Quantification: A Guide to the Accuracy and Precision of 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesterol metabolites, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an in-depth comparison of 20α-Hydroxy Cholesterol-d7 as an internal standard, benchmarking its expected performance against other commonly used deuterated cholesterol analogs. By leveraging experimental data from closely related compounds, this document outlines the superior accuracy and precision achievable with stable isotope-labeled standards in mass spectrometry-based bioanalysis.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the endogenous analyte of interest, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification. This compound, a deuterated form of the cholesterol metabolite 20α-hydroxycholesterol, embodies these ideal characteristics for robust bioanalytical assays.

The Role of Internal Standards in Quantitative Analysis

The fundamental principle behind using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach corrects for potential errors that can occur at various stages of the analytical workflow, from sample preparation to detection.

cluster_workflow Analytical Workflow Sample Biological Sample (Analyte) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation IS Internal Standard (this compound) IS->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Ratio of Analyte to IS) Analysis->Data Result Accurate Quantification Data->Result

Caption: Workflow for accurate quantification using an internal standard.

Performance Comparison of Deuterated Cholesterol Internal Standards

While specific performance data for this compound is not extensively published, its performance can be reliably inferred from validation studies of structurally similar deuterated oxysterols. The following table summarizes typical accuracy and precision data for methods utilizing deuterated hydroxycholesterol internal standards in the analysis of their corresponding non-deuterated analogs in biological matrices.

Parameter24(S)-Hydroxycholesterol-d7[1]4β-Hydroxycholesterol-d7[2]Expected Performance of this compound
Matrix Human Plasma & CSFHuman & Mouse PlasmaHuman Plasma, Serum, Tissues
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS or GC-MS
**Linearity (R²) **>0.99Not explicitly stated, but assay is quantitative>0.99
Accuracy (% RE) -0.7% to 13.3%Within ±15%Within ±15% (±20% at LLOQ)
Precision (% CV) Intra-run: 2.3-13.3%Inter-run: 7.6-7.9%Within ±15%<15% (<20% at LLOQ)
Recovery 91-105%Not explicitly stated85-115%
Lower Limit of Quantification (LLOQ) 1 ng/mL (plasma)0.025 ng/mL (CSF)5 ng/mLDependent on analyte and matrix, but expected to be in the low ng/mL range

Data for 24(S)-Hydroxycholesterol-d7 and 4β-Hydroxycholesterol-d7 are derived from published validation studies for the quantification of their respective non-deuterated analogs. The expected performance of this compound is based on these analogous compounds and general bioanalytical method validation guidelines.

Experimental Protocols

The following is a representative experimental protocol for the quantification of hydroxycholesterols in a biological matrix using a deuterated internal standard like this compound. This protocol is a composite based on established methods for similar analytes.

Sample Preparation
  • Spiking with Internal Standard: To a 100 µL aliquot of the biological sample (e.g., plasma, serum, or tissue homogenate), add a known amount of this compound in a suitable solvent (e.g., methanol).

  • Saponification (for total hydroxycholesterol measurement): Add 1 mL of 1 M methanolic KOH and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

  • Liquid-Liquid Extraction:

    • Neutralize the sample with an appropriate acid (e.g., HCl).

    • Add 2 mL of a non-polar solvent like hexane (B92381) or methyl tert-butyl ether.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction step on the aqueous layer and combine the organic extracts.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of sterols.

    • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic solvent mixture (e.g., methanol/acetonitrile or isopropanol/acetonitrile) is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI may require derivatization of the hydroxyl group to enhance ionization efficiency.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (20α-hydroxycholesterol) and the internal standard (this compound) are monitored.

cluster_protocol Experimental Protocol Start Biological Sample Spike Spike with This compound Start->Spike Saponify Saponification (optional) Spike->Saponify Extract Liquid-Liquid Extraction Saponify->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Deuterated Cholesterol Analog Shows Shorter Chromatographic Retention Time: A Comparative Guide on Isotope Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic labeling on analytical measurements is crucial for accurate quantification and interpretation of experimental data. This guide provides an objective comparison of the chromatographic behavior of 20α-Hydroxy Cholesterol and its deuterated analog, 20α-Hydroxy Cholesterol-d7, supported by experimental principles and detailed methodologies.

The substitution of hydrogen with deuterium (B1214612) is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace metabolic pathways and to be used as internal standards for quantification. However, this isotopic substitution can lead to a phenomenon known as the "isotope effect," which can manifest as a difference in chromatographic retention time. In the context of reverse-phase chromatography, deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts.

The Deuterium Isotope Effect in Chromatography

The primary reason for the observed difference in retention time is the change in the physicochemical properties of the molecule upon deuterium substitution. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule. In reverse-phase liquid chromatography (RPLC), where separation is based on hydrophobicity, these subtle changes lead to weaker interactions with the non-polar stationary phase, causing the deuterated analog to elute slightly earlier than the non-deuterated compound. A similar effect is often observed in gas chromatography (GC) as well.

Comparative Chromatographic Data

While specific experimental data directly comparing the retention times of 20α-Hydroxy Cholesterol and this compound is not widely published, the principle of the deuterium isotope effect is well-established for similar sterol compounds. The following table presents representative data for a closely related analog, 25-hydroxycholesterol (B127956) and its deuterated form, to illustrate the expected chromatographic behavior. This data is derived from a gas chromatography-mass spectrometry (GC-MS) analysis and demonstrates the typical earlier elution of the deuterated species.

CompoundRetention Time (min)Analytical Method
25-hydroxycholesterol10.79GC-MS
25-hydroxycholesterol-d610.75GC-MS

This data is representative of the expected isotope effect and is based on the analysis of 25-hydroxycholesterol and its d6 analog under specific GC-MS conditions.

Experimental Protocols

Accurate determination of the retention time difference between 20α-Hydroxy Cholesterol and its deuterated analog requires precise and well-controlled chromatographic methods. Below are detailed experimental protocols for both High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of oxysterols.

Protocol 1: HPLC-MS Analysis of 20α-Hydroxy Cholesterol

This protocol is adapted from established methods for the analysis of oxysterols in biological matrices.

1. Sample Preparation (from biological matrix):

  • Homogenize the tissue or plasma sample.

  • Add a known amount of this compound as an internal standard.

  • Perform liquid-liquid extraction with a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. HPLC-MS Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is suitable for separating oxysterols.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Detection is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of 20α-Hydroxy Cholesterol and this compound.

Protocol 2: GC-MS Analysis of 20α-Hydroxy Cholesterol

This protocol is based on established methods for the analysis of sterols by GC-MS.

1. Sample Preparation and Derivatization:

  • Perform lipid extraction from the sample as described in the HPLC-MS protocol, including the addition of the deuterated internal standard.

  • Evaporate the extract to dryness.

  • To increase volatility for GC analysis, derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC-MS Conditions:

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 180 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate the analytes.

  • Injector Temperature: 250 °C.

  • Mass Spectrometry Detection: Electron ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) for the characteristic ions of the derivatized 20α-Hydroxy Cholesterol and its d7 analog.

Logical Workflow and Signaling Pathway Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

IsotopeEffectWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Results Analyte 20α-Hydroxy Cholesterol Mix Analyte + IS Mixture Analyte->Mix IS 20α-Hydroxy Cholesterol-d7 IS->Mix Chromatography Reverse-Phase Chromatography Mix->Chromatography Detection Mass Spectrometry Detection Chromatography->Detection Analyte_Peak Analyte Peak (Longer Retention Time) Detection->Analyte_Peak IS_Peak IS Peak (Shorter Retention Time) Detection->IS_Peak

Caption: Experimental workflow for comparing retention times.

IsotopeEffectMechanism Deuteration Deuterium Substitution (H -> D) BondChange Shorter & Stronger C-D Bond Deuteration->BondChange PropertyChange Smaller van der Waals Radius & Reduced Polarizability BondChange->PropertyChange InteractionChange Weaker Interaction with Non-Polar Stationary Phase PropertyChange->InteractionChange Result Shorter Retention Time InteractionChange->Result

Caption: Mechanism of the deuterium isotope effect.

Safety Operating Guide

Safe Disposal of 20α-Hydroxy Cholesterol-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety information and a step-by-step disposal procedure for 20α-Hydroxy Cholesterol-d7, a metabolite of cholesterol utilized in research. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical waste procedures to ensure a safe and compliant laboratory environment.[1]

Key Safety and Disposal Information

The following table summarizes crucial safety and disposal information for this compound, based on data for the analogous non-deuterated compound, 20(S)-hydroxy Cholesterol.

ParameterInformationSource
GHS Classification Not classified as hazardousCayman Chemical SDS[1]
Primary Route of Exposure May be harmful by inhalation, ingestion, or skin absorptionSzabo-Scandic SDS[2]
Potential Health Effects May cause eye, skin, or respiratory system irritationSzabo-Scandic SDS[2]
First Aid: Skin Contact Wash with soap and plenty of waterSzabo-Scandic SDS[2]
First Aid: Eye Contact Flush eyes with plenty of water for at least 15 minutesSzabo-Scandic SDS[2]
First Aid: Inhalation Remove to fresh airSzabo-Scandic SDS[2]
First Aid: Ingestion Wash out mouth with water; do NOT induce vomitingSzabo-Scandic SDS[2]
Recommended Disposal Transfer to a chemical waste container for disposal in accordance with local regulationsSzabo-Scandic SDS[2]

Experimental Protocol for Disposal

The following protocol outlines the recommended step-by-step procedure for the disposal of this compound.

Objective: To safely dispose of this compound in accordance with standard laboratory safety practices and regulatory requirements.

Materials:

  • Appropriate Personal Protective Equipment (PPE): laboratory coat, safety goggles, and chemical-resistant gloves.

  • Labeled chemical waste container.

  • Spatula or other suitable tool for transferring solid waste.

  • Sealable bags for contaminated disposable items.

Procedure:

  • Wear Appropriate PPE: Before handling the compound, ensure you are wearing a laboratory coat, safety goggles, and chemical-resistant gloves to prevent skin and eye contact.

  • Contain the Waste:

    • For solid this compound, carefully transfer the material into a designated and clearly labeled chemical waste container.[2]

    • For solutions containing the compound, pour the liquid waste into a designated liquid chemical waste container.

    • Avoid creating dust if handling a powdered form of the compound.[3]

  • Manage Contaminated Materials: Place any disposable items that have come into contact with the compound, such as pipette tips, weighing paper, or contaminated gloves, into a sealable bag. Dispose of this bag in the solid chemical waste container.

  • Label the Waste Container: Ensure the chemical waste container is accurately labeled with its contents, including the name "this compound" and any solvents used.

  • Store the Waste Securely: Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.

  • Arrange for Pickup: Follow your institution's or local regulatory procedures for the pickup and disposal of chemical waste by a licensed waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1: Disposal Workflow for this compound A Step 1: Assess Waste & Wear PPE B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Transfer to Labeled Chemical Waste Container B->C D Step 4: Dispose of Contaminated PPE & Supplies C->D E Step 5: Securely Store Waste Container D->E F Step 6: Arrange for Professional Disposal E->F

Caption: Disposal Workflow for this compound.

It is the user's responsibility to develop proper handling and disposal methods based on the actual conditions of use and to comply with all applicable local, state, and federal regulations.[1]

References

Personal protective equipment for handling 20α-Hydroxy Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 20α-Hydroxy Cholesterol-d7

This guide provides crucial safety, handling, and disposal protocols for this compound, a deuterated analytical standard used in research.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of experiments. This compound is intended for research use only and is not for diagnostic or therapeutic applications.[1]

Hazard Identification and Safety Data

While some safety data sheets (SDS) for the non-deuterated parent compound, 20(S)-hydroxy Cholesterol, indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), other sources suggest it may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[2][3] The toxicological properties have not been thoroughly investigated.[3] Therefore, it is prudent to handle this compound with a standard level of care for laboratory chemicals.

Property[1]Data
Molecular Formula C27H39D7O2
Molecular Weight 409.70
Form Typically a solid or neat format.
Storage Store at -20°C.[4]
Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles.Disposable, chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is recommended to avoid inhaling dust particles.
Preparing Solutions Safety glasses with side shields or chemical splash goggles.Disposable, chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work in a well-ventilated area or a chemical fume hood to minimize exposure to aerosols.
Handling Solutions Safety glasses with side shields.Disposable, chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.

Step-by-Step Handling Protocol
  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the product label matches the order information.

  • Storage : Store the compound in a tightly sealed container at -20°C, as recommended.[4]

  • Preparation (Weighing and Dissolving) :

    • Engineering Controls : Conduct all manipulations of the solid compound, such as weighing, within a chemical fume hood to control airborne levels.[3]

    • Weighing : Use an analytical balance inside the fume hood. Handle with care to avoid creating dust.

    • Reconstitution : To prepare a solution, slowly add the solvent to the vial containing the solid to prevent aerosol formation.

  • Spill Management :

    • Precaution : Ensure adequate ventilation and wear appropriate PPE.[3] Avoid raising dust.[3]

    • Containment : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5]

    • Cleaning : Clean the spill area thoroughly.

First Aid Measures
Exposure RouteFirst Aid Procedure[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Rinse opened eyes for several minutes under running water. Seek medical attention.
Ingestion Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) in a clearly labeled, sealed chemical waste container.

    • Do not mix this waste with other waste streams unless specifically permitted.[6]

  • Waste Segregation : Keep organic solvent solutions separate from aqueous solutions and solid waste.[7]

  • Disposal Method :

    • Solid Waste : Dispose of as solid chemical waste.

    • Organic Solutions : Organic solutions should be collected in a designated, halogen-free (or halogenated, if applicable) solvent waste container for incineration.[7]

    • Aqueous Solutions : Dispose of as aqueous chemical waste. Do not pour down the drain.[6]

  • Institutional Guidelines : Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_ppe Safety Measures cluster_disposal Waste Management receive Receive & Inspect storage Store at -20°C receive->storage weigh Weigh Solid in Fume Hood storage->weigh dissolve Prepare Solution weigh->dissolve ppe Wear Appropriate PPE (Gloves, Coat, Goggles) weigh->ppe experiment Use in Experiment dissolve->experiment dissolve->ppe experiment->ppe spill Spill Kit Accessible experiment->spill collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20α-Hydroxy Cholesterol-d7
Reactant of Route 2
20α-Hydroxy Cholesterol-d7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.